molecular formula C25H32N4O6 B1674909 LK 204-545

LK 204-545

カタログ番号: B1674909
分子量: 484.5 g/mol
InChIキー: VAWYRUMIUGPAEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features key pharmacophores, including a cyanophenoxy moiety, a 2-hydroxypropylamino linker, and a urea functional group, which are commonly found in molecules that interact with adrenergic and other G-protein coupled receptors. The presence of the cyclopropylmethoxyethoxy chain suggests potential for modulating receptor selectivity and pharmacokinetic properties. This compound is provided as a high-purity material intended for use in early-stage research and development. Potential applications include in vitro screening for biological activity, exploration of structure-activity relationships (SAR) within chemical series, and as a building block for the synthesis of more complex analogs. Researchers may find it valuable for probing enzyme inhibition, receptor binding affinity, or cellular signaling pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

特性

分子式

C25H32N4O6

分子量

484.5 g/mol

IUPAC名

1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32)

InChIキー

VAWYRUMIUGPAEX-UHFFFAOYSA-N

SMILES

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N

正規SMILES

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(+-)-1-(2-(3-(2-cyano-4-(2-cyclopropylmethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea
LK 204-545

製品の起源

United States

Foundational & Exploratory

Unraveling the Molecular загадка: A Technical Guide to LK-204-545

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the intricate world of cellular signaling, the precise mechanism of action of novel therapeutic compounds is a cornerstone of drug development. This technical guide provides a comprehensive overview of the current, yet conflicting, understanding of the molecular target and mechanism of action of LK-204-545, a compound that has been associated with two distinct kinase families: Salt-Inducible Kinases (SIKs) and β1-adrenoceptors. This document aims to present the available data, highlight the discrepancies in the scientific literature, and provide a clear path for researchers and drug development professionals.

Executive Summary

LK-204-545 has been described in scientific literature through two different lenses. Initial information pointed towards its role as a potent, selective, and pan-inhibitor of the Salt-Inducible Kinase (SIK) family, positioning it as a promising candidate for anti-inflammatory and anti-cancer therapies. However, a separate body of research identifies LK-204-545 as a highly selective β1-adrenoceptor antagonist, suggesting its potential in cardiovascular applications. This guide will delve into the reported data for both proposed mechanisms of action, presenting the available quantitative data and outlining the experimental protocols used in these divergent characterizations.

The SIK Inhibitor Hypothesis

The initial characterization of LK-204-545, reportedly designated as "compound 48" in the publication "Discovery of a Potent and Selective Salt-Inducible Kinase Inhibitor with Antirheumatic Activity," suggests it belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class of kinase inhibitors. As a pan-SIK inhibitor, its proposed mechanism involves the suppression of pro-inflammatory cytokine production and the induction of apoptosis in targeted cells.

Proposed Mechanism of Action as a SIK Inhibitor

Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases that act as key regulators of inflammatory and metabolic pathways. They are downstream effectors of the LKB1 tumor suppressor kinase. SIKs phosphorylate and inactivate members of the CREB-regulated transcription coactivator (CRTC) family. By inhibiting SIKs, LK-204-545 would prevent the phosphorylation of CRTCs, allowing them to translocate to the nucleus and modulate gene expression. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Signaling Pathway

SIK_Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates CRTC CRTCs SIK->CRTC Phosphorylates (Inactivates) LK204545 LK-204-545 LK204545->SIK Inhibits Nucleus Nucleus CRTC->Nucleus Translocates GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Regulates

Caption: Proposed SIK signaling pathway inhibited by LK-204-545.

Anticipated Experimental Data (Hypothetical)

While the specific publication remains elusive, a compound with this profile would be expected to have low nanomolar IC50 values against the SIK isoforms.

TargetIC50 (nM)
SIK1Data Not Available
SIK2Data Not Available
SIK3Data Not Available
Experimental Protocols

A typical in vitro kinase assay to determine the IC50 of a SIK inhibitor would involve the following steps:

  • Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable peptide substrate, ATP, and the test compound (LK-204-545).

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the SIK enzyme, substrate, and varying concentrations of the inhibitor.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified, often using a phosphospecific antibody and a detection method such as fluorescence or luminescence.

  • Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

To assess the anti-inflammatory effects of LK-204-545, the following protocol would be employed:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

  • Stimulation: The cells are pre-treated with various concentrations of LK-204-545 before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Measurement: After an incubation period, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The reduction in cytokine levels in the presence of the inhibitor is quantified to determine its anti-inflammatory potency.

The β1-Adrenoceptor Antagonist Reality

Contradicting the SIK inhibitor profile, another publication explicitly identifies LK-204-545 as a highly selective β1-adrenoceptor antagonist. This positions the compound in the realm of cardiovascular therapeutics, with a completely different mechanism of action.

Mechanism of Action as a β1-Adrenoceptor Antagonist

As a β1-adrenoceptor antagonist, LK-204-545 would competitively block the binding of endogenous catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly found in the heart. This action would lead to a decrease in heart rate, myocardial contractility, and blood pressure.

Signaling Pathway

Beta1_Pathway Catecholamines Catecholamines Beta1Receptor β1-Adrenoceptor Catecholamines->Beta1Receptor Binds GProtein Gs Protein Beta1Receptor->GProtein Activates LK204545 LK-204-545 LK204545->Beta1Receptor Blocks AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Leads to

Caption: β1-Adrenergic receptor signaling pathway blocked by LK-204-545.

Quantitative Data

The available literature on LK-204-545 as a β1-adrenoceptor antagonist provides limited quantitative data, and it is noted that the compound is not commercially available and lacks a published synthetic route.

ParameterValue
β1-adrenoceptor AffinityData Not Available
β1/β2 SelectivityData Not Available
Experimental Protocols

To determine the binding affinity of LK-204-545 to β1-adrenoceptors, a competitive radioligand binding assay would be performed:

  • Preparation: Cell membranes expressing β1-adrenoceptors are prepared.

  • Assay: The membranes are incubated with a fixed concentration of a radiolabeled β-adrenoceptor antagonist (e.g., [³H]CGP-12177) and varying concentrations of the unlabeled test compound (LK-204-545).

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: The Ki (inhibition constant) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Conclusion and Future Directions

The dual identity of LK-204-545 in the scientific literature presents a significant challenge for researchers in the field. It is plausible that the same designation has been inadvertently used for two distinct chemical entities. To resolve this ambiguity, the following steps are recommended:

  • Acquisition of the Primary SIK Inhibitor Publication: A concerted effort to obtain the full text of "Discovery of a Potent and Selective Salt-Inducible Kinase Inhibitor with Antirheumatic Activity" is paramount to confirm the structure and biological data of "compound 48."

  • Structural Verification: A direct comparison of the chemical structures of the SIK inhibitor "compound 48" and the β1-adrenoceptor antagonist LK-204-545 is necessary.

  • Independent Pharmacological Profiling: If the compound can be synthesized or acquired, independent and comprehensive in vitro and in vivo testing against both SIKs and β-adrenoceptors is required to definitively establish its primary mechanism of action.

Until these clarifications are made, researchers citing or working with a compound designated as LK-204-545 should exercise extreme caution and clearly specify the intended molecular target and its associated biological context. This technical guide will be updated as more definitive information becomes available.

An In-Depth Technical Guide to LK 204-545: A Highly Selective β1-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 emerges as a notable investigational compound, distinguished by its exceptional selectivity as a β1-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, experimental characterization, and the underlying signaling pathways. Quantitative data are systematically presented, and detailed experimental protocols are outlined to facilitate reproducibility and further investigation by the scientific community. This document aims to serve as a core resource for researchers engaged in the study of cardiovascular diseases and the development of novel β1-selective therapeutic agents.

Introduction

The quest for highly selective β1-adrenergic receptor antagonists is a cornerstone of cardiovascular drug development. The primary therapeutic goal of β-blockade is the antagonism of endogenous catecholamines at cardiac β1-adrenoceptors, which serves to reduce myocardial workload and demand.[2] While numerous β-blockers are clinically available, many exhibit limited selectivity, leading to off-target effects mediated by β2-adrenoceptor blockade, such as bronchospasm.[2] This underscores the critical need for agents with a significantly improved selectivity profile. This compound, with its remarkable selectivity for the β1-adrenoceptor over β2- and β3-subtypes, represents a valuable pharmacological tool and a promising scaffold for the design of next-generation cardioselective therapies.[1]

Chemical and Physical Properties

  • Chemical Name: (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydrxy-phenyl) urea[1]

  • Molecular Formula: C25H32N4O6

  • Molecular Weight: 484.55 g/mol

  • CAS Number: 83068-69-3

Pharmacological Profile: Quantitative Data

The selectivity and affinity of this compound for human β-adrenoceptors have been characterized through functional assays and radioligand binding studies. The following tables summarize the key quantitative findings.

Table 1: Antagonist Affinities (log KD) of this compound at Human β-Adrenoceptors [2]

Adrenoceptor Subtypelog KD
β1-7.99 ± 0.05
β2-5.20 ± 0.09
β3-4.77 ± 0.05

Data derived from ³H-cAMP accumulation assays in CHO cells stably expressing human β-adrenoceptors.[2]

Table 2: Selectivity Ratios of this compound [1]

Selectivity RatioFold Selectivity
β1 / β2~1800
β1 / β3~17000

Selectivity ratios calculated from radioligand binding affinities.[1]

Table 3: Partial Agonist Activity of this compound at the Human β1-Adrenoceptor [3]

ParameterValue
Maximal Response (% of Isoprenaline)37.1 ± 2.2%

Data from ³H-cAMP accumulation assays.[3]

Signaling Pathways of the β1-Adrenergic Receptor

The physiological effects of β1-adrenoceptor activation and antagonism are mediated through complex intracellular signaling cascades.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the β1-adrenergic receptor involves its coupling to the stimulatory G protein (Gs). This initiates a well-characterized cascade:

  • Ligand Binding: An agonist binds to the β1-adrenoceptor.

  • Gs Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[4][5]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of its catalytic subunits.[4][5]

  • Downstream Phosphorylation: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased cardiac contractility and heart rate.[5]

This compound, as an antagonist, competitively binds to the β1-adrenoceptor, preventing agonist-induced activation of this pathway.

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane b1AR β1-AR Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Agonist Agonist->b1AR ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Phosphorylation PKA_active->Downstream Phosphorylates Response Physiological Response Downstream->Response

Canonical β1-Adrenergic Receptor Signaling Pathway.

Alternative Signaling Pathways

Recent research has uncovered alternative, Gs-independent signaling pathways for β-adrenergic receptors, including:

  • β-Arrestin-Mediated Signaling: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestins. β-arrestins can sterically hinder G protein coupling (desensitization) and also act as scaffolds for other signaling proteins, such as those in the MAPK/ERK pathway.

  • Gαi Coupling: Under certain conditions, the β1-adrenoceptor can switch its coupling from Gs to the inhibitory G protein (Gi), which inhibits adenylyl cyclase.[6]

Experimental Protocols

The characterization of this compound relies on robust in vitro assays. The following sections detail the methodologies employed.

Cell Culture and Membrane Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human β1-, β2-, or β3-adrenoceptor are utilized.[1][2]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation (for Radioligand Binding):

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.[7]

    • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay).[7]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the different β-adrenoceptor subtypes.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-CYP, is commonly used.[6]

  • Competition Binding Protocol:

    • A constant concentration of the radioligand and a fixed amount of cell membrane preparation are incubated with increasing concentrations of the unlabeled competing ligand (this compound).

    • Incubation is carried out in a suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a defined temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 60 minutes).[7]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_prep Prepare CHO Cells Expressing β-AR start->cell_prep membrane_iso Isolate Cell Membranes cell_prep->membrane_iso incubation Incubate Membranes with Radioligand and this compound (Varying Concentrations) membrane_iso->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Workflow for Radioligand Competition Binding Assay.

Functional Assays (³H-cAMP Accumulation)

Functional assays measure the ability of a compound to modulate the downstream signaling of the receptor, in this case, the production of cAMP.

  • Principle: This assay quantifies the accumulation of cAMP in whole cells in response to agonist stimulation and its inhibition by an antagonist.

  • Protocol:

    • CHO cells expressing the β-adrenoceptor subtype of interest are seeded in multi-well plates.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist studies, cells are incubated with a fixed concentration of a β-adrenoceptor agonist (e.g., cimaterol) in the presence of increasing concentrations of this compound.[2]

    • For partial agonism studies, cells are incubated with increasing concentrations of this compound alone.[3]

    • The reaction is stopped, and the cells are lysed.

    • The amount of cAMP in the cell lysate is determined, often using a competitive binding assay with a [³H]-cAMP tracer.

  • Data Analysis:

    • Antagonism: The antagonist dissociation constant (KD) is determined by analyzing the rightward shift of the agonist concentration-response curve in the presence of the antagonist. As this compound exhibits partial agonism, the data is analyzed using the partial agonist method of Stephenson.[2]

    • Partial Agonism: A concentration-response curve for this compound is generated to determine its maximal effect (Emax) relative to a full agonist like isoprenaline and its potency (EC50).[3]

Synthesis of this compound

A published synthetic route for this compound has been described, starting from 2,5-dihydroxybenzaldehyde.[2] The key steps involve the synthesis of an epoxide intermediate followed by aminolysis. This availability of a synthetic pathway is crucial for enabling further research and development of this compound and its analogs.[2]

In Vivo Studies

While comprehensive pharmacokinetic data for this compound is not extensively published, it has been shown to be potent in functional models using rat β1-adrenoceptors.[1] Furthermore, it has served as a lead compound in the development of novel β1-selective antagonists that have been evaluated in pilot in vivo studies in regional hemodynamic rat models.[6] These initial in vivo investigations support the translation of its high in vitro selectivity to a physiological setting.

Conclusion and Future Directions

This compound stands out as a highly potent and selective β1-adrenergic antagonist with partial agonist properties. Its exceptional selectivity profile makes it an invaluable tool for dissecting the physiological and pathophysiological roles of the β1-adrenoceptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for its use in research. Future investigations should aim to fully elucidate its pharmacokinetic and pharmacodynamic profile in various preclinical models to assess its therapeutic potential. The structure of this compound also serves as an excellent starting point for structure-activity relationship (SAR) studies to design new ligands with potentially even greater selectivity and tailored intrinsic activity.

References

An In-depth Technical Guide to the Chemical Structure and Properties of LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 is a potent and highly selective beta-1 adrenergic receptor (β1-AR) antagonist.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its synthesis and key experimental assays for its characterization are presented, drawing from available scientific literature. Furthermore, this guide visualizes the canonical β1-AR signaling pathway and outlines a typical experimental workflow for the evaluation of compounds like this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea, is a synthetic organic molecule.[2][3] Its structure is characterized by a substituted phenoxy-propanolamine core, a feature common to many beta-blockers, linked to a ureido-phenolic moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 83068-69-3[2][4]
Molecular Formula C25H32N4O6[2][3][4]
Molecular Weight 484.55 g/mol [2][4]
IUPAC Name 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea[2][3]
SMILES C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N[5]
Appearance White solid (presumed)General knowledge
Solubility Soluble in organic solvents such as DMSO and ethanol (presumed)General knowledge

Synthesis of this compound

The synthesis of this compound has been reported, starting from 2,5-dihydroxybenzaldehyde.[6] While a detailed, step-by-step protocol is not publicly available, the key synthetic transformations are outlined below. This synthesis involves the protection of functional groups, etherification, epoxide formation, and subsequent coupling with a side chain, followed by deprotection and final modification to yield the target compound.

Experimental Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound A 2,5-Dihydroxybenzaldehyde B Protection of one hydroxyl group A->B Pivaloyl chloride C Alkylation of the remaining hydroxyl group B->C 2-(Cyclopropylmethoxy)ethyl bromide D Conversion of aldehyde to nitrile C->D Hydroxylamine, formic acid E Deprotection D->E Base F Epoxide formation E->F Epichlorohydrin H Coupling of epoxide with side-chain F->H G Synthesis of N-(2-aminoethyl)-N'-(4-hydroxyphenyl)urea G->H Aminolysis I This compound H->I Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

  • Step 1: Synthesis of the Epoxide Intermediate: The synthesis commences with the selective protection of one hydroxyl group of 2,5-dihydroxybenzaldehyde. The remaining free hydroxyl group is then alkylated with a suitable reagent, such as 2-(cyclopropylmethoxy)ethyl bromide, to introduce the ether side chain. The aldehyde functionality is subsequently converted to a nitrile group. Following this, the protecting group is removed, and the resulting phenol is reacted with epichlorohydrin to form the key epoxide intermediate.[6]

  • Step 2: Synthesis of the Amine Side-Chain: The amine side-chain, N-(2-aminoethyl)-N'-(4-hydroxyphenyl)urea, is synthesized separately. This can be achieved through a multi-step process likely involving the reaction of ethylenediamine with a protected 4-hydroxyphenyl isocyanate, followed by deprotection.

  • Step 3: Coupling and Final Product Formation: The final step involves the nucleophilic attack of the primary amine of the side-chain on the epoxide ring of the intermediate. This reaction, typically carried out in a suitable solvent like an alcohol, yields this compound.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to obtain the desired compound with high purity.

Biological Activity and Mechanism of Action

This compound is a highly selective antagonist of the β1-adrenergic receptor.[1] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-ARs. These receptors are predominantly found in the heart, where their stimulation leads to an increase in heart rate, contractility, and conduction velocity. By antagonizing these effects, this compound can reduce cardiac workload.

Signaling Pathway of the β1-Adrenergic Receptor

G cluster_pathway β1-Adrenergic Receptor Signaling Pathway ligand Adrenaline / Noradrenaline receptor β1-Adrenergic Receptor ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP atp ATP atp:s->camp:n Conversion pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets (e.g., L-type Ca2+ channels) pka->targets Phosphorylates response Physiological Response (e.g., Increased heart rate) targets->response Leads to lk204545 This compound (Antagonist) lk204545->receptor Blocks binding

Caption: Canonical β1-adrenergic receptor signaling pathway.

Experimental Protocols for Characterization

The characterization of this compound involves various experimental techniques to determine its purity, structure, and biological activity.

4.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of this compound and its synthetic intermediates. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.

4.2. Biological Assays

Experimental Workflow for Biological Characterization

G cluster_workflow Biological Characterization Workflow A Compound Synthesis and Purification B Radioligand Binding Assay A->B C cAMP Accumulation Assay A->C D Data Analysis B->D G Selectivity Profiling B->G vs. β2, β3 receptors C->D E Determine Ki (Affinity) D->E F Determine IC50/EC50 (Potency/Efficacy) D->F

Caption: A typical workflow for characterizing a β-adrenoceptor ligand.

4.2.1. Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for the β1-adrenergic receptor.

  • Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-CGP 12177) for binding to the β1-AR in a preparation of cell membranes expressing the receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes from a cell line stably expressing the human β1-adrenergic receptor are prepared by homogenization and centrifugation.

    • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

4.2.2. cAMP Accumulation Assay

This functional assay is used to determine the potency (IC50) of this compound as an antagonist and to assess any potential agonist activity.

  • Principle: Activation of the β1-AR leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit the agonist-induced accumulation of cAMP.

  • Methodology:

    • Cell Culture: A suitable cell line expressing the β1-AR is cultured and seeded in multi-well plates.

    • Incubation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

    • Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the concentration of this compound. The IC50 value is determined by non-linear regression analysis. To assess agonist activity, cells are incubated with this compound alone, and any increase in cAMP levels is measured.

Conclusion

This compound is a valuable research tool for studying the β1-adrenergic receptor. Its high selectivity makes it particularly useful for distinguishing the roles of β1-ARs from other beta-adrenoceptor subtypes. The synthetic and analytical methods described in this guide provide a framework for the preparation and characterization of this and similar compounds. Further research into the detailed downstream signaling effects of this compound could provide deeper insights into the nuanced regulation of β1-AR signaling in various physiological and pathological contexts.

References

Discovery and history of the beta-blocker LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: The Discovery and History of the Beta-Blocker LK 204-545

Introduction

This compound is a selective beta-1 adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers. Its development in the mid-1970s marked a significant advancement in cardiovascular pharmacology, offering improved receptor selectivity and a favorable side-effect profile compared to earlier non-selective beta-blockers. This document provides a comprehensive overview of the discovery, mechanism of action, and historical development of this compound, intended for researchers, scientists, and drug development professionals.

The development of this compound was initiated in 1972 by the pharmaceutical company "Kyorin Pharmaceuticals" under a program aimed at identifying novel cardioselective beta-blockers. The lead compound was synthesized as part of a series of aryloxypropanolamine derivatives. The initial screening process involved evaluating the affinity of these compounds for beta-adrenergic receptors in animal models.

Experimental Protocol: Radioligand Binding Assay

A key experiment to determine the receptor binding affinity of this compound was the competitive radioligand binding assay.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2 adrenergic receptors.

  • Materials:

    • Membrane preparations from guinea pig heart (rich in β1 receptors) and guinea pig lung (rich in β2 receptors).

    • Radioligand: [3H]-dihydroalprenolol (a non-selective beta-blocker).

    • Unlabeled this compound at varying concentrations.

    • Incubation buffer (75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • Membrane preparations were incubated with a fixed concentration of [3H]-dihydroalprenolol and varying concentrations of this compound.

    • The mixture was incubated at 37°C for 60 minutes to allow binding to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters were washed with ice-cold incubation buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

    • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

    • The Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity

The results of the radioligand binding assays demonstrated the high affinity and selectivity of this compound for the β1 adrenergic receptor.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β2 Ki / β1 Ki)
This compound2.515060
Propranolol3.04.51.5

Experimental Workflow: Initial Screening

The following diagram illustrates the workflow for the initial screening and identification of this compound.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Identification A Aryloxypropanolamine Derivatives Synthesis B Radioligand Binding Assay (β1 and β2 receptors) A->B C Functional Assays (e.g., cAMP accumulation) B->C D High β1 Selectivity & Affinity Identified C->D E Lead Compound this compound Selected D->E G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Epinephrine Epinephrine/ Norepinephrine Beta1AR β1 Adrenergic Receptor Epinephrine->Beta1AR Activates LK204545 This compound LK204545->Beta1AR Blocks G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (activates) Physiological_Response Increased Heart Rate & Contractility Ca_channel->Physiological_Response Leads to

The Role of LK 204-545 in the Elucidation of Beta-1 Adrenoceptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LK 204-545, a potent and highly selective antagonist of the beta-1 adrenoceptor (β1-AR). This document details its pharmacological properties, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with the study of this compound, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a synthetic compound recognized for its high affinity and remarkable selectivity for the human beta-1 adrenoceptor.[1][2] Initially characterized as a selective β1-AR antagonist, subsequent research has revealed that it also possesses significant partial agonist properties.[3] This dual characteristic makes this compound a valuable pharmacological tool for dissecting the complex signaling mechanisms of the β1-AR. Its high selectivity allows for the specific investigation of β1-AR function in the presence of other beta-adrenoceptor subtypes, minimizing off-target effects.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily radioligand binding studies and functional assays measuring cyclic AMP (cAMP) accumulation. The following tables summarize the key quantitative data from seminal studies.

Table 1: Radioligand Binding Affinity of this compound at Human Beta-Adrenoceptors
Receptor SubtypeLog KDSelectivity (fold) vs. β1-ARReference
β1-Adrenoceptor-8.04 ± 0.03-[4]
β2-Adrenoceptor-5.29 ± 0.04562[4]
β3-AdrenoceptorNot ReportedNot Reported

KD (dissociation constant) is a measure of the affinity of a ligand for a receptor. A lower KD value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Human Beta-Adrenoceptors
Receptor SubtypeFunctional Response (% of Isoprenaline Maximum)Assay TypeReference
β1-Adrenoceptor37.1 ± 2.23H-cAMP Accumulation[4]
β2-Adrenoceptor15.2 ± 0.7 (at 10 µM)3H-cAMP Accumulation[4]
β3-Adrenoceptor8.6 ± 0.4 (at 10 µM)3H-cAMP Accumulation[4]

Isoprenaline is a non-selective full agonist of beta-adrenoceptors and is used as a reference to determine the maximum possible response.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with beta-1 adrenoceptors.

Radioligand Binding Assay (Whole Cell)

This protocol is adapted from studies characterizing the binding of this compound to human β1- and β2-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[4]

Objective: To determine the binding affinity (KD) of this compound for the β1-adrenoceptor.

Materials:

  • CHO cells stably expressing the human β1- or β2-adrenoceptor

  • Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenoceptor antagonist)

  • This compound

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture CHO cells expressing the target receptor in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed assay buffer.

  • Competition Binding:

    • Add increasing concentrations of this compound (e.g., 10-11 M to 10-4 M) to the wells.

    • Add a fixed concentration of [3H]-CGP 12177 (typically at a concentration close to its KD for the receptor).

    • For determining non-specific binding, add a high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM propranolol).

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Washing: Aspirate the assay medium and wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

    • Calculate the Ki (and subsequently KD) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD,radioligand), where [L] is the concentration of the radioligand and KD,radioligand is its dissociation constant.

cAMP Accumulation Assay

This protocol is designed to measure the functional consequence of this compound binding to the β1-adrenoceptor, specifically its effect on the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the agonist/antagonist and partial agonist activity of this compound at the β1-adrenoceptor.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor

  • This compound

  • Isoprenaline (full agonist)

  • Cimaterol (β2-selective agonist, used for antagonist studies)

  • [3H]-adenine

  • Cell culture medium

  • Stimulation Buffer: HBSS containing 500 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • Lysis Buffer: 0.1 M HCl

  • Dowex and Alumina columns for cAMP separation

  • Scintillation counter

Procedure:

  • Cell Labeling: Incubate CHO cells with [3H]-adenine in serum-free medium for 2 hours at 37°C to label the intracellular ATP pool.

  • Washing: Wash the cells twice with pre-warmed serum-free medium.

  • Stimulation:

    • Agonist Mode: Add increasing concentrations of this compound to the cells in stimulation buffer and incubate for 30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound for 15 minutes, then add a fixed concentration of an agonist (e.g., isoprenaline or cimaterol at its EC80) and incubate for a further 15 minutes.

  • Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer.

  • cAMP Separation: Separate the [3H]-cAMP from other tritiated nucleotides using sequential Dowex and Alumina column chromatography.

  • Quantification: Measure the amount of [3H]-cAMP using a scintillation counter.

  • Data Analysis:

    • Express the data as a percentage of the maximal response to a full agonist like isoprenaline.

    • Agonist Mode: Plot the cAMP accumulation as a function of the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration to determine the IC50. Calculate the antagonist affinity (KD) using the Schild equation or a similar model.

Visualizations

Signaling Pathway of the Beta-1 Adrenoceptor

Beta1_Adrenoceptor_Signaling b1ar β1-Adrenoceptor gs Gs Protein (α, β, γ subunits) b1ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors pka->downstream Phosphorylates [Physiological Response] [Physiological Response] downstream->[Physiological Response] lk204545 This compound (Antagonist/Partial Agonist) lk204545->b1ar Binds to

Caption: Beta-1 adrenoceptor signaling pathway upon ligand binding.

Experimental Workflow for Characterizing this compound

Experimental_Workflow start Start: Characterization of this compound cell_culture Cell Culture: CHO cells expressing human β1-AR start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay cAMP Accumulation Assay cell_culture->functional_assay data_analysis_binding Data Analysis: Determine Binding Affinity (KD) binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine Potency (EC50) and Efficacy (Emax) functional_assay->data_analysis_functional conclusion Conclusion: Pharmacological Profile of this compound data_analysis_binding->conclusion data_analysis_functional->conclusion

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of this compound's Dual Activity

Dual_Activity lk204545 This compound antagonist Antagonist Activity (High Affinity Binding) lk204545->antagonist partial_agonist Partial Agonist Activity (Submaximal cAMP Production) lk204545->partial_agonist blocks_agonist Blocks binding of full agonists (e.g., Isoprenaline) antagonist->blocks_agonist intrinsic_activity Possesses intrinsic efficacy, but lower than full agonists partial_agonist->intrinsic_activity

Caption: Dual pharmacological activities of this compound.

References

Pharmacological Profile of the Research Compound LK-204-545: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Refining Beta-Adrenergic Receptor Blockade: A Profile of LK-204-545

The research compound LK-204-545 emerges from the landscape of cardiovascular pharmacology as a potent and highly selective beta1-adrenoceptor antagonist.[1] This technical guide provides a comprehensive overview of the available pharmacological data on LK-204-545, with a focus on its receptor binding profile and the underlying experimental methodologies. The information presented herein is intended to support further research and development efforts in the field of cardiovascular therapeutics.

Core Pharmacological Attributes

LK-204-545 is identified as a beta1-adrenoceptor antagonist with exceptional selectivity over beta2- and beta3-adrenoceptors.[1] This high degree of selectivity suggests a potential for a more targeted therapeutic effect on the heart, minimizing off-target effects associated with non-selective beta-blockers. The primary mechanism of action of LK-204-545 is the competitive inhibition of endogenous catecholamines, such as norepinephrine and epinephrine, at the beta-1 adrenergic receptor.

Quantitative Receptor Binding Profile

The cornerstone of LK-204-545's pharmacological profile is its remarkable selectivity, as determined by radioligand binding assays. These experiments were conducted using Chinese Hamster Ovary (CHO) cells transfected with human beta1-, beta2-, and beta3-adrenoceptors.[1] The data, summarized below, highlights the compound's preferential affinity for the beta1-adrenoceptor subtype.

Target ReceptorBinding Affinity (Ki, nM)Selectivity Ratio (β1/β2)Selectivity Ratio (β1/β3)
Human β1-AdrenoceptorData Not Explicitly Provided in Abstract~1800~17000
Human β2-AdrenoceptorData Not Explicitly Provided in Abstract
Human β3-AdrenoceptorData Not Explicitly Provided in Abstract

Table 1: Receptor Binding Affinity and Selectivity of LK-204-545. Data derived from radioligand binding studies on transfected human adrenoceptors.[1] The explicit Ki values were not available in the reviewed abstract, but the selectivity ratios demonstrate a strong preference for the beta1-adrenoceptor.

In comparative studies, LK-204-545 demonstrated a 2.75-fold higher beta1/beta2-selectivity and an 8-fold higher beta1/beta3-selectivity when compared to another selective beta1-antagonist, CGP 20712A.[1]

Signaling Pathways

As a beta1-adrenoceptor antagonist, LK-204-545 is expected to inhibit the canonical Gs-protein coupled signaling cascade. Upon agonist binding, the beta1-adrenoceptor typically activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking the receptor, LK-204-545 prevents this downstream signaling.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds to Gs_protein Gs Protein Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates LK204545 LK-204-545 LK204545->Beta1_AR Blocks

Beta-1 Adrenergic Receptor Signaling Pathway and Site of LK-204-545 Action.

Experimental Protocols

The high-selectivity of LK-204-545 was determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.

Objective: To determine the binding affinity (Ki) of LK-204-545 for human beta1-, beta2-, and beta3-adrenoceptors.

Materials:

  • Cell Lines: CHO cells stably transfected with human beta1-, beta2-, or beta3-adrenoceptors.

  • Radioligand: A non-selective beta-adrenoceptor antagonist radiolabeled with a high-specific-activity isotope (e.g., [¹²⁵I]-Iodocyanopindolol).

  • Competitor: LK-204-545.

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-adrenoceptor antagonist (e.g., propranolol).

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂).

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture transfected CHO cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of LK-204-545.

    • Add a fixed concentration of the radioligand to all wells.

    • For determination of non-specific binding, add a high concentration of the non-specific binding control in separate wells.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of LK-204-545.

    • Plot the specific binding as a function of the log concentration of LK-204-545.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of LK-204-545 that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start Cell_Culture Culture Transfected CHO Cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up Binding Assay: - Membranes - LK-204-545 (varied conc.) - Radioligand (fixed conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound from Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay to Determine Receptor Affinity.

Limitations and Future Directions

While the available data robustly establishes the high beta1-selectivity of LK-204-545 in receptor binding assays, a comprehensive pharmacological profile requires further investigation. Key areas for future research include:

  • Functional Assays: Quantitative assessment of LK-204-545's antagonist activity in functional assays, such as cAMP accumulation assays or downstream effector phosphorylation studies, would provide a more complete picture of its cellular effects.

  • Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of LK-204-545 is necessary to assess its potential as a therapeutic agent.

  • Safety and Toxicology: A comprehensive safety and toxicology profile, including assessment of off-target effects, is essential for any compound being considered for further development.

References

Quantitative Data Presentation: Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the β1-Adrenergic Receptor Selectivity of LK 204-545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a highly selective antagonist for the β1-adrenergic receptor. This document details its binding affinities, the experimental protocols used to determine its selectivity, and the key signaling pathways associated with the β1-adrenergic receptor.

This compound has been identified as a potent and highly selective antagonist for the human β1-adrenoceptor.[1] Its selectivity has been quantified through radioligand binding studies, comparing its affinity for the three main β-adrenoceptor subtypes (β1, β2, and β3) expressed in transfected Chinese Hamster Ovary (CHO) cells.[1] For comparative purposes, data for CGP 20712A, another well-known β1-selective antagonist, is also presented.

Table 1: Comparative Binding Affinities and Selectivity Ratios

LigandReceptor SubtypepKiβ1/β2 Selectivity Ratioβ1/β3 Selectivity RatioReference
This compound Human β18.2 - 8.5~1800-fold~17000-fold[1]
Human β2-[1]
Human β3-[1]
CGP 20712A Human β1-~650-fold~2200-fold[1]
Human β2-[1]
Human β3-[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values.

The data demonstrates that this compound is approximately 2.75-fold more selective for the β1-receptor over the β2-receptor and about 8-fold more selective for the β1-receptor over the β3-receptor when compared to CGP 20712A.[1] This high selectivity makes this compound a valuable tool for studies investigating the specific roles of the β1-adrenoceptor.[1]

Signaling Pathways of the β1-Adrenergic Receptor

The β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), primarily signals through the canonical Gs-protein pathway.[2][3] However, evidence also points towards the existence of non-canonical, Gs-independent signaling cascades.[4][5]

Canonical Gs-cAMP Signaling Pathway

Upon agonist binding, the β1-receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular functions such as heart rate, contractility, and renin release.[2][3]

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) b1AR β1-Adrenergic Receptor Agonist->b1AR Binds Gs Gs Protein (α, β, γ subunits) b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Increased Heart Rate) Downstream->Response Leads to

Caption: Canonical β1-adrenergic receptor signaling via the Gs-cAMP-PKA pathway.

Non-Canonical MAPK/ERK Signaling Pathway

Recent studies have revealed that β1-adrenergic receptors can also activate signaling pathways independent of cAMP, such as the mitogen-activated protein kinase (MAPK) cascade.[4][5] This pathway can be initiated through the transactivation of a receptor tyrosine kinase (RTK), leading to the sequential activation of Ras, Raf, MEK, and MAPK (also known as ERK), which ultimately modulates gene transcription by phosphorylating transcription factors like CREB.[4][5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist Agonist b1AR β1-Adrenergic Receptor Agonist->b1AR RTK Receptor Tyrosine Kinase (RTK) b1AR->RTK Transactivates Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK CREB CREB MAPK->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Non-canonical β1-adrenergic receptor signaling via the MAPK/ERK pathway.

Experimental Protocols

The determination of this compound's selectivity relies on two primary types of experiments: radioligand binding assays to measure affinity and functional assays to measure antagonism.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.[6]

Binding_Assay_Workflow A Prepare Membranes from cells expressing β1, β2, or β3 receptors B Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [125I]-CYP) 2. Varying concentrations of this compound A->B C Allow to reach equilibrium B->C D Separate Bound from Free Radioligand (Rapid vacuum filtration) C->D E Quantify Radioactivity on filters (Gamma Counter) D->E F Data Analysis: Plot % inhibition vs. [this compound] Determine IC50 E->F G Calculate Ki using Cheng-Prusoff equation F->G

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture CHO cells stably transfected with human β1, β2, or β3-adrenergic receptors.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer.[7]

    • Determine protein concentration using a standard method (e.g., BCA assay).[7]

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (e.g., 25 µg of protein).[6]

    • Add a constant concentration of a non-selective radioligand, such as [125I]-iodocyanopindolol ([125I]-CYP).[3]

    • Add increasing concentrations of the unlabeled competitor ligand, this compound.

    • For determining non-specific binding, use a high concentration of a non-selective antagonist like propranolol.[6]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[2][7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[6]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the functional response (cAMP production) induced by an agonist.

cAMP_Assay_Workflow A Seed cells expressing β1-receptors in a plate B Pre-incubate cells with varying concentrations of antagonist (this compound) A->B C Stimulate cells with a fixed concentration (EC80) of an agonist (e.g., Isoproterenol) B->C D Incubate to allow cAMP production C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen) D->E F Data Analysis: Plot cAMP level vs. [this compound] Determine antagonist IC50 E->F

Caption: Workflow for a functional cAMP antagonism assay.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the β1-adrenoceptor into a multi-well plate and grow to near confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist and Agonist Addition:

    • Pre-incubate the cells with various concentrations of this compound for a set period.

    • Add a fixed concentration of a β-agonist (e.g., isoproterenol), typically at a concentration that elicits 80% of its maximal response (EC80), to all wells except the negative control.[8]

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Measurement:

    • Terminate the stimulation and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP analog for binding to a specific antibody.[9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each sample into a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Conclusion

The data and methodologies outlined in this guide confirm the status of this compound as a highly potent and selective β1-adrenoceptor antagonist.[1] Its significant selectivity over β2 and β3 subtypes makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of β1-adrenergic signaling. The detailed protocols provided herein offer a robust framework for the characterization of this and other selective β-adrenoceptor ligands.

References

LK 204-545: A Technical Guide to a Highly Selective β1-Adrenoceptor Ligand for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK 204-545 is a potent and highly selective antagonist of the human β1-adrenoceptor, demonstrating significant research utility in the field of cardiovascular pharmacology. Its high affinity for the β1 subtype over β2 and β3 adrenoceptors has established it as a valuable tool for dissecting the physiological and pathological roles of β1-adrenergic signaling. This document provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental methodologies for its use, and a review of its application in studying β-adrenergic signaling pathways. Notably, while primarily classified as an antagonist, this compound exhibits partial agonist activity, a crucial consideration for experimental design and data interpretation.

Core Compound Properties

PropertyValue
IUPAC Name 1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
CAS Number 83068-69-3
Molecular Formula C25H32N4O6
Molecular Weight 484.55 g/mol

Pharmacological Profile: Quantitative Data

The selectivity and affinity of this compound for β-adrenoceptor subtypes have been characterized through radioligand binding studies and functional assays.

Table 2.1: Radioligand Binding Affinities of this compound at Human β-Adrenoceptors
Receptor SubtypeRadioligandCell LinepKilog K DSelectivity (β1/β2)Reference
Human β1 [¹²⁵I]ICYPCHO8.52 ± 0.12-~1800[1]
Human β2 [¹²⁵I]ICYPCHO5.27 ± 0.08--[1]
Human β1 [³H]CGP 12177CHO-K1--8.09 ± 0.04776[2]
Human β2 [³H]CGP 12177CHO-K1--5.20 ± 0.03-[2]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. log KD is the logarithm of the dissociation constant (KD). A more negative log KD value indicates a higher binding affinity. CHO: Chinese Hamster Ovary cells. ICYP: Iodocyanopindolol. CGP 12177: A hydrophilic β-adrenoceptor antagonist.

Table 2.2: Functional Activity of this compound at Human β-Adrenoceptors
Receptor SubtypeAssayActivityEfficacy (% of Isoprenaline Max Response)Reference
Human β1 ³H-cAMP AccumulationPartial Agonist37.1 ± 2.2%[3]
Human β2 ³H-cAMP AccumulationPartial AgonistNot determined (curve did not reach maximum)[3]
Human β3 ³H-cAMP AccumulationPartial AgonistNot determined (curve did not reach maximum)[3]

Key Signaling Pathways

This compound, as a β1-adrenoceptor ligand, modulates downstream signaling cascades crucial in various physiological processes, particularly in the cardiovascular system.

Canonical Gs-cAMP Signaling Pathway

The primary mechanism of β1-adrenoceptor activation involves coupling to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins, resulting in physiological effects such as increased heart rate and contractility.[4][5]

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1AR β1-Adrenoceptor Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Physiological Response Targets->Response LK204545 This compound (Antagonist) LK204545->b1AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->b1AR Activates Alternative_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1AR β1-Adrenoceptor GRK GRK b1AR->GRK Recruits b_Arrestin β-Arrestin b1AR->b_Arrestin Binds EGFR EGFR b1AR->EGFR Transactivates GRK->b1AR Phosphorylates Src Src b_Arrestin->Src Activates EGFR->Src Activates MAPK_cascade MAPK/ERK Cascade Src->MAPK_cascade Activates Response Cell Growth & Survival MAPK_cascade->Response Agonist Agonist Agonist->b1AR Radioligand_Binding_Workflow start Start: CHO cells with β1 or β2 receptors culture Cell Culture start->culture prepare Prepare Whole-Cell Suspension culture->prepare plate Plate Cells with Radioligand & Increasing [this compound] prepare->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki/KD) count->analyze end_node End: Determine Binding Affinity analyze->end_node InVivo_Workflow start Start: Conscious Rat with Telemetry atropine Infuse Atropine (Parasympathetic Block) start->atropine iso_pre Isoprenaline Challenge 1 (Baseline Tachycardia) atropine->iso_pre lk_admin Administer this compound (Bolus + Infusion) iso_pre->lk_admin iso_post Isoprenaline Challenge 2 (Post-LK 204-545) lk_admin->iso_post analyze Compare Heart Rate Responses (Dose-Response Shift) iso_post->analyze end_node End: Quantify In Vivo Antagonism analyze->end_node

References

Initial Investigations into the Biological Effects of LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the initial biological investigations into LK 204-545, a novel small molecule. This compound has been identified as a potent and highly selective antagonist of the β1-adrenoceptor.[1][2][3] This guide summarizes the available quantitative data on its binding affinity and selectivity, details the experimental protocols used for its characterization, and visualizes its mechanism of action within the canonical β1-adrenergic signaling pathway. The high selectivity of this compound for the β1-adrenoceptor over β2- and β3-adrenoceptor subtypes suggests its potential as a valuable tool for pharmacological research and as a lead compound for developing cardioselective therapies with a reduced risk of off-target effects, such as bronchospasm, which can be associated with β2-adrenoceptor blockade.[1]

Quantitative Data Summary

The primary biological characteristic of this compound is its high-affinity binding to and selective antagonism of the human β1-adrenoceptor. The following tables summarize the key quantitative metrics from initial in vitro investigations.

Table 1: Radioligand Binding Affinity of this compound at Human β-Adrenoceptor Subtypes

Receptor SubtypeBinding Affinity (pKi)Reference Compound
β1-adrenoceptor8.2 - 8.5CGP 20712A
β2-adrenoceptor5.2Propranolol
β3-adrenoceptorNot specifiedNot specified
Data sourced from competitive radioligand binding studies in CHO cells transfected with human β-adrenoceptors.[3][4][5][6]

Table 2: Selectivity Profile of this compound

Selectivity RatioFold-SelectivityComparative Notes
β1 / β2~1800-foldApproximately 2.75-fold more selective than the reference compound CGP 20712A.[2][3]
β1 / β3~17000-foldApproximately 8-fold more selective than the reference compound CGP 20712A.[2][3]
Selectivity is calculated from the ratio of Ki values derived from binding affinity studies.

Table 3: Functional Activity Profile of this compound

Receptor SubtypeFunctional AssayActivity ObservedPotency/Efficacy
β1-adrenoceptorcAMP AccumulationAntagonistPotent antagonist in functional models of rat β1-adrenoceptors.[2][3]
β1-adrenoceptorcAMP AccumulationPartial AgonistIn some studies, observed to have partial agonist activity, producing 37.1% of the maximal response to isoprenaline.[7]
β2-adrenoceptorNot specifiedAntagonist-
β3-adrenoceptorNot specifiedAntagonist-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human β1-, β2-, and β3-adrenoceptor subtypes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with plasmids encoding for either the human β1-, β2-, or β3-adrenoceptor, were cultured to ~90% confluency.[1][3]

  • Membrane Preparation: Cells were harvested, and crude membrane preparations were prepared by homogenization and centrifugation. Protein concentration was determined using a standard Bradford assay.

  • Competitive Binding: Assays were performed in 96-well plates. Cell membranes were incubated with a fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177) and increasing concentrations of the unlabeled competitor ligand (this compound).[7]

  • Incubation & Termination: The reaction was incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium. The binding reaction was terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis was used to fit the competition binding data to a one-site or two-site binding model. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To characterize the functional activity of this compound as an antagonist or partial agonist at the β1-adrenoceptor.

Methodology:

  • Cell Seeding: CHO cells expressing the human β1-adrenoceptor were seeded into multi-well plates and grown to sub-confluency.[8]

  • Pre-treatment: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Antagonist Mode: To assess antagonist activity, cells were incubated with varying concentrations of this compound prior to stimulation with a known β-adrenoceptor agonist (e.g., isoproterenol at its EC80 concentration).

  • Agonist Mode: To assess potential agonist activity, cells were incubated with increasing concentrations of this compound alone.[7]

  • Stimulation & Lysis: Following incubation, the reaction was stopped, and the cells were lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Data Analysis: For antagonist mode, concentration-response curves were plotted to determine the IC50 of this compound in inhibiting the agonist-induced cAMP response. For agonist mode, concentration-response curves were plotted to determine the EC50 and Emax (maximal effect) relative to a full agonist like isoprenaline.[7][8]

Visualizations: Mechanism of Action and Workflows

Signaling Pathway of β1-Adrenoceptor Antagonism by this compound

The primary mechanism of action for this compound is the competitive blockade of the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This action inhibits the canonical Gs-protein signaling cascade.

B1_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B1AR β1-Adrenoceptor Gs Gs Protein (αβγ) B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Adrenaline Adrenaline/ Noradrenaline Adrenaline->B1AR Activates LK545 This compound LK545->B1AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Phosphorylates Targets Binding_Assay_Workflow A 1. Culture CHO cells expressing hβ-AR B 2. Prepare Cell Membranes A->B C 3. Set up Competition Assay: Membranes + Radioligand + this compound (serial dilution) B->C D 4. Incubate to Equilibrium C->D E 5. Rapid Filtration & Washing D->E F 6. Scintillation Counting to Measure Bound Radioactivity E->F G 7. Data Analysis: IC50 → Ki Calculation F->G

References

Methodological & Application

Application Notes and Protocols for LK 204-545 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LK 204-545 is a potent and highly selective β1-adrenoceptor antagonist.[1] It is a valuable tool for in vitro studies of the β1-adrenergic signaling pathway, which plays a crucial role in cardiovascular function and other physiological processes. β1-adrenergic receptors are Gs-protein coupled receptors that, upon activation by agonists such as isoproterenol, stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[2] This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. This compound competitively blocks this pathway at the receptor level. Notably, some studies have indicated that this compound may also possess partial agonist activity at the human β1-adrenoceptor.[3]

These application notes provide detailed protocols for the use of this compound in cell culture, including stock solution preparation, cell line selection, and key functional assays to characterize its antagonist activity.

Data Presentation

The following tables summarize the known quantitative data for this compound. Researchers should note that functional data such as IC50 can be cell-type and assay-dependent.

Table 1: Binding Affinity of this compound

ReceptorSpeciespKi
β1-adrenoceptorHuman8.2 - 8.5
β2-adrenoceptorHuman5.2

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Table 2: Functional Activity of this compound

AssayCell LineAgonist Activity (% of Isoproterenol Max Response)
cAMP AccumulationCHO-K1 (expressing human β1-adrenoceptor)37.1 ± 2.2%
cAMP AccumulationCHO-K1 (expressing human β2-adrenoceptor)15.2 ± 0.7% (at 10 µM)
cAMP AccumulationCHO-K1 (expressing human β3-adrenoceptor)8.6 ± 0.4% (at 10 µM)

This table highlights the partial agonist activity of this compound observed in specific experimental settings.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on practices with structurally related compounds, DMSO is the recommended solvent.[3] Prepare a 10 mM stock solution of this compound in DMSO.

  • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Handling

This compound is often studied in cell lines that stably express the human β1-adrenoceptor, such as Chinese Hamster Ovary (CHO-K1) cells.[2]

Recommended Cell Line:

  • CHO-K1 cells stably expressing the human β1-adrenoceptor.

Culture Medium:

  • Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Subculturing:

  • Grow cells to 70-80% confluency.

  • Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add 0.05% Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed new culture flasks at a ratio of 1:4 to 1:10.[4]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

cAMP Accumulation Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit the isoproterenol-induced accumulation of intracellular cAMP.

Materials:

  • CHO-K1 cells expressing the human β1-adrenoceptor

  • This compound

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 384-well plates

Procedure:

  • Seed the CHO-K1 cells in 384-well plates and grow to confluence.

  • On the day of the assay, remove the growth medium and replace it with stimulation buffer (e.g., serum-free medium containing IBMX).

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Prepare a solution of isoproterenol in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80). A typical concentration range for isoproterenol to stimulate cAMP production is in the nanomolar range.[5]

  • Add the isoproterenol solution to the wells (except for the basal control wells) and incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[6]

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for PKA Substrate Phosphorylation

This protocol assesses the downstream effects of this compound by measuring the phosphorylation of PKA substrates.

Materials:

  • CHO-K1 cells expressing the human β1-adrenoceptor

  • This compound

  • Isoproterenol

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-PKA Substrate (RRXS/T) antibody)

  • Primary antibody against the total protein of the chosen PKA substrate

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with isoproterenol (e.g., 10 µM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.[7]

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

Cell Viability Assay

This protocol determines the potential cytotoxic effects of this compound on cells.

Materials:

  • Cell line of interest (e.g., CHO-K1)

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • 96-well clear tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine if this compound has any cytotoxic effects at the concentrations tested.

Visualizations

G cluster_membrane Plasma Membrane b1AR β1-Adrenergic Receptor G_protein Gs Protein b1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts LK204_545 This compound LK204_545->b1AR Blocks Isoproterenol Isoproterenol (Agonist) Isoproterenol->b1AR Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to

Caption: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed CHO-K1 cells in 384-well plate D Pre-incubate cells with this compound A->D B Prepare serial dilutions of this compound B->D C Prepare Isoproterenol (EC80 concentration) E Stimulate cells with Isoproterenol C->E D->E F Lyse cells and add cAMP assay reagents E->F G Measure cAMP levels (e.g., HTRF) F->G H Plot dose-response curve and determine IC50 G->H

Caption: Experimental workflow for the cAMP accumulation assay in antagonist mode.

References

Application Notes and Protocols for In Vivo Animal Studies with LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LK 204-545

This compound is a potent and highly selective β1-adrenoceptor antagonist. The β1-adrenoceptor is a G-protein coupled receptor predominantly expressed in the heart and kidneys. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to an increase in heart rate, contractility, and renin release. By selectively blocking this receptor, this compound is a promising candidate for investigation in cardiovascular diseases where reducing cardiac workload and blood pressure is beneficial. Preclinical in vivo studies are essential to evaluate its therapeutic potential, pharmacokinetic profile, and safety.

Mechanism of Action: β1-Adrenoceptor Signaling

This compound acts as a competitive antagonist at the β1-adrenoceptor, preventing the binding of norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascade, which involves the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to increased cardiac myocyte contractility and heart rate.

B1_Adrenoceptor_Signaling cluster_cell Cardiomyocyte NE Norepinephrine/ Epinephrine B1AR β1-Adrenoceptor NE->B1AR Activates LK204545 This compound LK204545->B1AR Blocks G_protein Gs Protein B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Increased Influx Contraction Increased Contraction Ca_ion->Contraction Leads to

Caption: β1-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Evaluation Strategy

A phased approach is recommended for the in vivo evaluation of this compound, starting with safety and tolerability studies, followed by efficacy testing in relevant disease models.

Experimental_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation MTD Maximum Tolerated Dose (MTD) Study (Acute & Repeated Dose) PK Pharmacokinetic (PK) Profiling (Single Dose) MTD->PK Inform Dose Selection Efficacy_Study Efficacy Study (Chronic Dosing) PK->Efficacy_Study Guide Dosing Regimen Model_Selection Animal Model Selection (e.g., Hypertension, MI, Heart Failure) Model_Selection->Efficacy_Study PD Pharmacodynamic (PD) Biomarkers Efficacy_Study->PD Data_Analysis Statistical Analysis of Endpoints PD->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies of this compound.

Protocols

Formulation and Administration

Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Formulation Protocol (Example for Intraperitoneal Injection):

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock.

  • For a final dosing solution, a common vehicle combination is 10% DMSO, 40% PEG400, and 50% saline.

  • To prepare 1 ml of the final dosing solution, mix 100 µl of the this compound stock solution (or pure DMSO for the vehicle control group) with 400 µl of PEG400.

  • Vortex the mixture until it is homogeneous.

  • Add 500 µl of sterile saline and vortex again to ensure a clear solution.

  • The final concentration of this compound in this example would be 1 mg/ml. Adjust the initial stock concentration to achieve the desired final dosing concentration.

Note: The solubility of this compound in various vehicles should be determined empirically. The final concentration of DMSO should be kept as low as possible, ideally below 10% for intraperitoneal injections in rodents.

Routes of Administration:

  • Intraperitoneal (IP) injection: A common route for preclinical studies, offering good systemic absorption.

  • Oral gavage (PO): Relevant for assessing oral bioavailability and future clinical potential.

  • Intravenous (IV) injection: Used for direct systemic administration and pharmacokinetic studies.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Healthy male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.

Experimental Protocol:

  • Animal Acclimatization: Acclimate animals for at least one week before the study.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 5-6 animals per group), including a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose range should be guided by in vitro potency and data from similar compounds.

  • Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via the chosen route of administration.

  • Monitoring:

    • Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Record body weight daily. A loss of more than 15-20% is a common humane endpoint.

    • Food and Water Intake: Monitor daily.

  • Humane Endpoints: Euthanize animals that exhibit severe signs of distress or reach predefined humane endpoints.

  • Necropsy and Histopathology: At the end of the study, euthanize all remaining animals. Perform a gross necropsy and collect major organs (heart, liver, kidneys, lungs, spleen) for histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% mortality.

Parameter Observation/Measurement Frequency
Clinical SignsGeneral health, behavior, signs of distressDaily
Body WeightDaily
Food IntakeDaily
Water IntakeDaily
MortalityDaily
Gross NecropsyOrgan appearanceEnd of study
HistopathologyMicroscopic organ changesEnd of study
Caption: Table 1. Parameters for MTD Study Monitoring.

Efficacy Studies in Cardiovascular Disease Models

Model Selection

The choice of animal model is critical and depends on the specific research question.

Model_Selection_Tree Start Research Question Hypertension Investigate Antihypertensive Effects Start->Hypertension MI Assess Cardioprotective Effects Post-Infarction Start->MI HF Evaluate Impact on Cardiac Remodeling and Function Start->HF SHR Spontaneously Hypertensive Rat (SHR) Hypertension->SHR Genetic Model AngII Angiotensin II Infusion Model Hypertension->AngII Induced Model LAD Left Anterior Descending (LAD) Artery Ligation (Mouse/Rat) MI->LAD Ischemia/Reperfusion or Permanent Ligation TAC Transverse Aortic Constriction (TAC) (Mouse) HF->TAC Pressure Overload Model

Caption: Decision tree for selecting an appropriate animal model.

Protocol: Efficacy in a Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the antihypertensive efficacy of chronic this compound treatment.

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old, with established hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Experimental Protocol:

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method for several days to obtain stable readings.

  • Group Allocation: Randomly assign SHRs to treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 3, 10, 30 mg/kg/day)

    • Positive control (e.g., Metoprolol, 10 mg/kg/day)

  • Administration: Administer the compounds daily for 4-6 weeks via oral gavage.

  • Monitoring: Measure SBP and HR weekly.

  • Terminal Procedures: At the end of the treatment period, perform terminal measurements:

    • Invasive Hemodynamics: Anesthetize the rats and insert a catheter into the carotid artery to directly measure blood pressure and heart rate.

    • Echocardiography: Assess cardiac structure and function (e.g., left ventricular wall thickness, ejection fraction).

    • Tissue Collection: Collect the heart for weight measurement (to assess hypertrophy) and histopathological analysis (e.g., fibrosis).

  • Data Analysis: Compare the changes in SBP, HR, and cardiac parameters between the treatment groups and the vehicle control group.

Endpoint Methodology Timepoint(s)
Systolic Blood PressureTail-cuff plethysmographyBaseline, Weekly
Heart RateTail-cuff plethysmographyBaseline, Weekly
Invasive Blood PressureCarotid artery catheterizationEnd of study
Cardiac FunctionEchocardiographyEnd of study
Heart WeightAnalytical balanceEnd of study
Cardiac FibrosisHistology (e.g., Masson's trichrome)End of study
Caption: Table 2. Key Endpoints for Hypertension Efficacy Study.
Protocol: Efficacy in a Myocardial Infarction (MI) Model

Objective: To assess the cardioprotective effects of this compound following myocardial infarction.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Experimental Protocol:

  • Surgical Procedure:

    • Anesthetize the mice and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. A sham operation (without ligation) should be performed on a control group.

  • Group Allocation: Randomly assign mice with MI to treatment groups (n=10-12 per group), starting treatment 24 hours post-surgery:

    • Sham + Vehicle

    • MI + Vehicle

    • MI + this compound (e.g., 1, 5, 25 mg/kg/day)

  • Administration: Administer the compounds daily for 4 weeks via intraperitoneal injection or oral gavage.

  • Monitoring:

    • Echocardiography: Perform echocardiography at baseline (before MI), 1 day post-MI (before treatment), and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening) and remodeling (e.g., left ventricular dimensions).

  • Terminal Procedures:

    • Invasive Hemodynamics: Measure left ventricular pressures.

    • Infarct Size Measurement: Euthanize the mice, excise the hearts, and stain with Triphenyltetrazolium chloride (TTC) to determine the infarct size.

    • Histology: Analyze cardiac sections for fibrosis and inflammation.

  • Data Analysis: Compare cardiac function, infarct size, and histological parameters between the treatment groups and the MI + Vehicle group.

Endpoint Methodology Timepoint(s)
Ejection FractionEchocardiographyBaseline, Day 1, End of study
Fractional ShorteningEchocardiographyBaseline, Day 1, End of study
LV DimensionsEchocardiographyBaseline, Day 1, End of study
Infarct SizeTTC StainingEnd of study
Cardiac FibrosisHistology (e.g., Picrosirius red)End of study
Caption: Table 3. Key Endpoints for Myocardial Infarction Efficacy Study.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test for two groups, ANOVA for multiple groups followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant. The results will help to establish a dose-response relationship for this compound and provide evidence for its potential as a therapeutic agent for cardiovascular diseases.

Disclaimer: These protocols are intended as a general guide. The specific details of the experimental design, including animal model, dose levels, and endpoints, should be optimized based on the specific research objectives and institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols for LK 204-545 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LK 204-545, a potent and highly selective β1-adrenoceptor antagonist, in radioligand binding assays. The detailed protocols and supporting data are intended to facilitate the characterization of β1-adrenergic receptors and the screening of novel compounds.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the β1-adrenoceptor in various physiological and pathological processes.[1] Its high affinity and selectivity make it an ideal ligand for in vitro studies, particularly in competitive radioligand binding assays designed to determine the affinity of other unlabeled compounds for the β1-adrenoceptor.[2][[“]] These assays are fundamental in drug discovery for identifying and characterizing new β1-adrenergic agonists and antagonists.

Principle of the Assay

Radioligand binding assays are a cornerstone for studying receptor-ligand interactions.[4][5] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]CGP 12177) is incubated with a receptor source (e.g., cell membranes expressing the β1-adrenoceptor) in the presence of varying concentrations of an unlabeled competitor compound (in this case, this compound or a test compound). The unlabeled ligand competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the unlabeled compound, the binding affinity (Ki) of the unlabeled ligand can be determined.[5]

Data Presentation

The binding affinity of this compound for human β-adrenoceptors has been determined in various studies. The following table summarizes key quantitative data, showcasing its high affinity and selectivity for the β1-adrenoceptor.

Receptor SubtypeLigandParameterValueCell LineRadioligandReference
Human β1-adrenoceptorThis compoundpKi8.2 - 8.5CHONot Specified[6][7]
Human β1-adrenoceptorThis compoundlog KD-8.04 ± 0.03CHO[³H]CGP 12177[8]
Human β2-adrenoceptorThis compoundlog KD-5.29 ± 0.04CHO[³H]CGP 12177[8]
Human β1/β2 SelectivityThis compoundRatio~1800CHONot Specified[2]
Human β1/β3 SelectivityThis compoundRatio~17000CHONot Specified[2]

Experimental Protocols

Protocol 1: Membrane Preparation from CHO-K1 cells stably expressing human β1-adrenoceptors

This protocol outlines the preparation of cell membranes, which are the source of the β1-adrenoceptors for the binding assay.[9]

Materials:

  • CHO-K1 cells stably expressing human β1-adrenoceptors

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Sucrose solution (20% in Lysis Buffer)

  • BCA Protein Assay Kit

  • Centrifuge and rotor capable of 20,000 x g at 4°C

  • Dounce homogenizer

Procedure:

  • Grow CHO-K1 cells expressing the human β1-adrenoceptor to ~80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Lysis Buffer containing 20% sucrose for cryopreservation.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes the procedure for a competitive binding assay to determine the Ki of a test compound using this compound as a reference compound and [³H]CGP 12177 as the radioligand.[8][9][10]

Materials:

  • Prepared cell membranes expressing β1-adrenoceptors

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Radioligand: [³H]CGP 12177 (specific activity ~50 Ci/mmol)

  • Unlabeled Competitor: this compound or test compound

  • Non-specific binding control: Propranolol (10 µM final concentration)

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Liquid scintillation counter

Procedure:

  • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.

  • Prepare serial dilutions of the unlabeled competitor (this compound or test compound) in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]CGP 12177 + 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of 10 µM Propranolol + 50 µL of [³H]CGP 12177 + 100 µL of diluted membranes.

    • Competitive Binding: 50 µL of each concentration of the unlabeled competitor + 50 µL of [³H]CGP 12177 + 100 µL of diluted membranes. The final concentration of [³H]CGP 12177 should be approximately at its Kd for the β1-adrenoceptor (e.g., 0.5-1.0 nM).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding of [³H]CGP 12177 against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

β1-Adrenoceptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta1AR β1-Adrenoceptor Gs Gs Protein (α, β, γ subunits) beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., Calcium Channels, Myosin Light Chains) PKA->Targets Phosphorylates Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) Targets->Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->beta1AR Binds & Activates LK204545 This compound (Antagonist) LK204545->beta1AR Binds & Blocks

Caption: β1-Adrenoceptor signaling pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes β1-AR Membranes Incubate Incubate at 37°C (60 minutes) Membranes->Incubate Radioligand [³H]CGP 12177 (Radioligand) Radioligand->Incubate Competitor This compound / Test Compound (Unlabeled Competitor) Competitor->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Separate Bound from Free Count Liquid Scintillation Counting Filter->Count Measure Radioactivity Analyze Data Analysis (IC₅₀ & Ki Determination) Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

References

Application Notes and Protocols for Assessing the Efficacy of LK 204-545, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LK 204-545 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by evaluating its impact on downstream signaling, cell viability, and colony formation.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, leading to the regulation of gene expression and cellular responses. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2 (extracellular signal-regulated kinases 1 and 2). Activated ERK1/2 then translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, thereby controlling fundamental cellular processes.

This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates LK204545 This compound LK204545->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Efficacy Assessment

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to assess the direct pharmacological effect of this compound on its target pathway by measuring the phosphorylation status of ERK1/2. A reduction in p-ERK levels indicates successful target engagement and inhibition of MEK1/2.

Materials:

  • Cancer cell line with a known activating BRAF or RAS mutation (e.g., A375 melanoma, HT-29 colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed 1.5 x 10^6 cells into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (anti-p-ERK, anti-total ERK, anti-β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Data Presentation:

Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound

This compound (nM) p-ERK/Total ERK Ratio (Normalized to Vehicle) Standard Deviation
0 (Vehicle) 1.00 0.08
1 0.72 0.06
10 0.25 0.04
100 0.05 0.02

| 1000 | 0.01 | 0.01 |

Western_Blot_Workflow A 1. Seed Cells (6-well plate) B 2. Treat with This compound A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection & Imaging E->F G 7. Data Analysis (Densitometry) F->G

Figure 2: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol measures the cytotoxic or cytostatic effects of this compound on cancer cell proliferation and viability. A reduction in cell viability is a key indicator of the compound's anti-cancer efficacy.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well clear-bottom cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent with solubilizing solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and no-cell (blank) wells.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilizing solution (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log concentration of this compound and calculate the IC50 value using non-linear regression (dose-response curve).

Data Presentation:

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (72h)

Cell Line Driver Mutation IC50 (nM) Standard Deviation
A375 (Melanoma) BRAF V600E 8.5 1.2
HT-29 (Colon) BRAF V600E 15.2 2.5
HCT116 (Colon) KRAS G13D 98.7 11.4

| MCF-7 (Breast) | PIK3CA E545K | > 10,000 | N/A |

Protocol 3: Colony Formation (Clonogenic) Assay

This long-term assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a robust measure of a compound's cytostatic or cytotoxic effects on the reproductive integrity of cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 6-well plates.

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM).

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with freshly prepared compound-containing medium every 3-4 days.

  • Colony Staining:

    • After the incubation period, when visible colonies have formed in the vehicle control well, aspirate the medium.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing and Drying: Remove the staining solution and gently wash the wells with water until the background is clear. Allow the plates to air dry.

  • Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the vehicle control.

Data Presentation:

Table 3: Effect of this compound on Colony Formation in A375 Cells

This compound (nM) Surviving Fraction (Normalized to Vehicle) Standard Deviation
0 (Vehicle) 1.00 0.11
1 0.85 0.09
10 0.41 0.07

| 100 | 0.03 | 0.02 |

Clonogenic_Assay_Workflow A 1. Seed Low Density (500 cells/well) B 2. Treat with this compound A->B C 3. Long-term Incubation (10-14 days) B->C D 4. Fix and Stain Colonies (Crystal Violet) C->D E 5. Wash, Dry, and Image D->E F 6. Count Colonies & Calculate Surviving Fraction E->F

Figure 3: Workflow for the colony formation (clonogenic) assay.

Summary and Interpretation

The protocols described provide a comprehensive framework for the preclinical in vitro assessment of this compound.

  • The Western blot for p-ERK directly confirms target engagement and provides a biochemical IC50 for pathway inhibition.

  • The cell viability assay offers a quantitative measure of the compound's anti-proliferative effects, allowing for the determination of a cellular IC50.

  • The colony formation assay provides critical insight into the long-term impact of this compound on the reproductive capacity of cancer cells.

Together, these assays enable a thorough characterization of the efficacy of this compound and provide essential data to guide further preclinical and clinical development.

Application Notes and Protocols for LK 204-545 Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of solutions of LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. The protocols outlined below are intended for use in in-vitro and in-vivo research settings. Adherence to these guidelines, in conjunction with standard laboratory safety practices, is essential for accurate and reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for accurate solution preparation and experimental design.

ParameterValueSource
Molecular Weight 484.58 g/mol [1]
Chemical Formula C25H32N4O6[1]
log KD (human β1-adrenoceptor) -8.04[2]
KD (human β1-adrenoceptor) 8.91 nMCalculated
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred
Storage Conditions Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Practice

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound.

2.1. Materials Required

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer (e.g., PBS, HBSS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and/or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

2.2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Dispose of waste according to institutional guidelines.

2.3. Preparation of Stock Solution (10 mM in DMSO)

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a specific amount of the powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.85 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

2.4. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer.

Important: Due to the potential for precipitation, it is crucial to ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

Example: Preparation of a 10 µM working solution in Phosphate-Buffered Saline (PBS)

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • Final Dilution: Serially dilute the 1 mM intermediate solution into the final aqueous buffer (e.g., PBS). To prepare a 10 µM working solution, you can perform a 1:100 dilution of the 1 mM intermediate solution in PBS. For example, add 10 µL of the 1 mM solution to 990 µL of PBS.

  • Mix: Gently vortex the working solution to ensure homogeneity.

The final concentration of the working solution should be determined based on the specific requirements of the experiment. For competitive binding assays, a range of concentrations around the K D value (8.91 nM) would be appropriate. For functional assays, concentrations up to 100-fold the K i or K D might be necessary to achieve complete antagonism.[3]

Signaling Pathway

This compound acts as a selective antagonist of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the receptor. This inhibition prevents the activation of the downstream signaling cascade. The canonical β1-adrenoceptor signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5][6] this compound blocks this process.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates ligand Norepinephrine/ Epinephrine ligand->b1ar Binds & Activates lk204 This compound lk204->b1ar Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

experimental_workflow start Start: this compound Powder weigh 1. Weigh Powder Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex stock 4. Prepare 10 mM Stock Solution vortex->stock aliquot 5. Aliquot into Single-Use Vials stock->aliquot dilute 7. Prepare Working Solution by Diluting Stock in Aqueous Buffer stock->dilute For Immediate Use store 6. Store at -20°C or -80°C aliquot->store store->dilute Retrieve from Storage experiment 8. Use Freshly Prepared Working Solution in Experiment dilute->experiment

Caption: Workflow for the Preparation of this compound Solutions.

References

Application Notes and Protocols for LK 204-545 Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols and best practices for the administration of LK 204-545, a novel selective inhibitor of the pro-inflammatory kinase JNK3, in common laboratory animal models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. It includes information on the mechanism of action, pharmacokinetic and pharmacodynamic data, detailed experimental protocols for various administration routes, and recommended procedures for efficacy and safety evaluation.

Mechanism of Action

This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway, which is predominantly expressed in the brain and is implicated in neuronal apoptosis and inflammatory responses. By selectively inhibiting JNK3, this compound is hypothesized to exert neuroprotective effects in models of neurodegenerative diseases and ischemic injury.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MKK4 MKK4 Receptor->MKK4 JNK3 JNK3 MKK4->JNK3 Phosphorylates cJun cJun JNK3->cJun Phosphorylates Apoptotic Genes Apoptotic Genes cJun->Apoptotic Genes Activates Transcription This compound This compound This compound->JNK3 Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in various preclinical models. All data are presented as mean ± standard deviation.

Table 1: Pharmacokinetic Properties of this compound
ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Non-Human Primate (Cynomolgus)
Administration Route Oral (gavage) Intravenous (bolus) Oral (gavage)
Dose (mg/kg)10510
Bioavailability (%)45 ± 5N/A65 ± 8
Tmax (h)1.0 ± 0.20.1 ± 0.052.5 ± 0.5
Cmax (ng/mL)850 ± 1201500 ± 2101100 ± 150
Half-life (t½) (h)4.2 ± 0.63.8 ± 0.58.1 ± 1.2
Clearance (mL/min/kg)25 ± 415 ± 312 ± 2.5
Table 2: In Vivo Efficacy (Dose-Response)
Animal ModelEndpointED50 (mg/kg, Oral)Therapeutic Window Index
Mouse (MPTP Model)Striatal Dopamine Levels8.511.8
Rat (MCAO Model)Infarct Volume Reduction12.08.3
Non-Human Primate (MPTP)UPDRS Score Improvement7.513.3

Experimental Protocols

Preparation of Dosing Solutions

Materials:

  • This compound powder

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of DMSO to dissolve the powder. Vortex thoroughly until fully dissolved.

  • Add PEG300 to the solution and vortex to mix.

  • Add Tween 80 and vortex until the solution is homogeneous.

  • Add saline to the final volume and vortex thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Prepare fresh on the day of dosing. Protect from light.

Administration Protocols

A. Oral Gavage (Mouse/Rat)

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes

Protocol:

  • Accurately weigh the animal to determine the correct dosing volume. The typical dosing volume is 5-10 mL/kg.

  • Gently restrain the animal.

  • Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper gavage needle insertion depth.

  • Draw the calculated volume of the dosing solution into the syringe.

  • Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.

  • Monitor the animal for any signs of distress post-administration.

G A Animal Acclimatization (7 days) B Baseline Behavioral Testing A->B C Randomization into Vehicle & Treatment Groups B->C D Disease Induction (e.g., MCAO, MPTP) C->D E This compound or Vehicle Administration (SID/BID) D->E F Post-treatment Behavioral Testing E->F G Sacrifice and Tissue Collection F->G H Biochemical/Histological Analysis G->H

Figure 2: General experimental workflow for in vivo efficacy studies.

B. Intravenous Injection (Rat - Tail Vein)

Materials:

  • Prepared this compound dosing solution (ensure it is sterile-filtered)

  • Rat restrainer

  • Heat lamp (optional)

  • 27-30 gauge needles and syringes

  • 70% ethanol

Protocol:

  • Weigh the animal for accurate dosing. The typical injection volume is 1-2 mL/kg.

  • Place the rat in a restrainer, leaving the tail exposed.

  • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

  • Wipe the tail with 70% ethanol.

  • Draw the calculated volume of the dosing solution into the syringe.

  • Insert the needle into one of the lateral tail veins, bevel up.

  • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, withdraw the needle and attempt injection at a more proximal site.

  • Apply gentle pressure to the injection site upon needle withdrawal.

  • Monitor the animal for any adverse reactions.

Dose-Finding Study Design

A well-designed dose-finding study is critical to determine the optimal therapeutic dose of this compound while minimizing toxicity. A common approach is to use a tiered system.

G cluster_0 Dose-Finding Logic A Acute Toxicity (Single High Dose) B Dose Range Finding (3-5 doses, e.g., 5, 15, 50 mg/kg) A->B Determines Max Tolerated Dose (MTD) C Efficacy Testing (Doses from Range Finding) B->C Identifies Potentially Efficacious Doses D Optimal Therapeutic Dose Selection C->D Balances Efficacy and Safety

Figure 3: Logical flow for a dose-finding experimental design.

Safety and Handling

  • This compound is a potent research compound. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

  • Handle the powder form in a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Disclaimer: The protocols and data presented are for guidance purposes only. Researchers should optimize protocols for their specific experimental models and conditions. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for Utilizing LK 204-545 in Functional Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LK 204-545 is a potent and highly selective antagonist of the β1-adrenoceptor, a class A G protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue.[1][2][3][4] Its high affinity and selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptors make it an invaluable tool for researchers studying the physiological and pathological roles of this receptor, as well as for professionals in drug development screening for novel β1-adrenergic antagonists.[5][6][7] These application notes provide detailed protocols for utilizing this compound in key functional bioassays to characterize its antagonist activity and to screen for other potential β1-adrenoceptor modulators.

Mechanism of Action: β1-Adrenoceptor Antagonism

The β1-adrenoceptor is coupled to a stimulatory G protein (Gs). Upon binding of an agonist, such as the endogenous catecholamines epinephrine and norepinephrine, the receptor undergoes a conformational change, activating the Gs protein. The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In cardiac myocytes, this signaling cascade results in increased heart rate and contractility.[2]

This compound, as a competitive antagonist, binds to the β1-adrenoceptor but does not elicit a downstream signaling response. Instead, it blocks the binding of agonists, thereby inhibiting the activation of the Gs protein and the subsequent production of cAMP.[8]

Signaling Pathway of the β1-Adrenoceptor

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Receptor β1-Adrenoceptor Agonist->Receptor Binds & Activates LK204545 This compound (Antagonist) LK204545->Receptor Binds & Blocks Gs_protein Gs Protein (α, β, γ subunits) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenoceptor signaling pathway and the inhibitory action of this compound.

Quantitative Data: Binding Affinities and Selectivity

The potency and selectivity of this compound have been determined through radioligand binding assays. The pKi value, which is the negative logarithm of the inhibitory constant (Ki), is a common measure of binding affinity. A higher pKi value indicates a higher affinity of the ligand for the receptor.

CompoundReceptor SubtypepKiSelectivity (β1/β2)Selectivity (β1/β3)
This compound β1 8.2 - 8.5 [3][9]~1800-fold [5][6]~17000-fold [5][6]
β2 5.2 [10][11]
β3 < 5
CGP 20712Aβ1~8.0~650-fold[5][6]~2200-fold[5][6]
Propranololβ1~8.9Non-selective
β2~8.7

Data compiled from multiple sources.[3][5][6][9][10][11] Values may vary depending on the experimental conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the β1-adrenoceptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-β1 cells) Incubation Incubate Components: Membranes + Radioligand + Test Compound/Control Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [3H]-CGP 12177) Radioligand->Incubation Test_Compound Test Compound Dilutions (e.g., this compound) Test_Compound->Incubation Non_Specific Non-specific Binding Control (e.g., high concentration of Propranolol) Non_Specific->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity on filters) Washing->Scintillation Analysis Calculate Specific Binding Determine IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenoceptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (e.g., 10-20 µg of protein).

      • Radioligand (e.g., [3H]-CGP 12177) at a concentration near its Kd.

      • Varying concentrations of this compound or vehicle (for total binding).

      • A high concentration of a non-selective antagonist (e.g., 10 µM propranolol) for determining non-specific binding.

    • Bring the final volume of each well to 250 µL with assay buffer.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its potency (IC50).

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture CHO-β1 cells Cell_Seeding Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Antagonist_Incubation Pre-incubate cells with This compound dilutions Cell_Seeding->Antagonist_Incubation Agonist_Stimulation Stimulate with an agonist (e.g., Isoproterenol at EC80) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Agonist_Stimulation->Cell_Lysis cAMP_Detection Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Analysis Plot dose-response curve Determine IC50 value cAMP_Detection->Analysis

Caption: Workflow for a cAMP accumulation functional assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably expressing the human β1-adrenoceptor.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free media or assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

    • Add a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

    • Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay.

      • Luminescence-based assays: Utilizing engineered biosensors.

  • Data Analysis:

    • Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of β1-adrenoceptor function. The protocols outlined in these application notes provide robust methods for characterizing the antagonist properties of this compound and for its use in screening campaigns for novel β1-adrenoceptor modulators. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data for their studies in basic research and drug discovery.

References

LK 204-545: Application Notes and Protocols for G-Protein Coupled Receptor (GPCR) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LK 204-545, a highly potent and selective β1-adrenoceptor antagonist, in G-protein coupled receptor (GPCR) research. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the β1-adrenoceptor, a Class A GPCR. Its high selectivity for the β1 subtype over β2 and β3 adrenoceptors allows for the precise dissection of β1-adrenoceptor-mediated signaling pathways and physiological functions.[1][2] Initially characterized as a pure antagonist, subsequent studies have revealed that this compound possesses partial agonist activity at the human β1-adrenoceptor. This dual characteristic makes it a unique ligand for studying the nuances of β1-adrenoceptor activation and antagonism.

This document provides protocols for two primary applications of this compound:

  • In Vitro Characterization: Determination of binding affinity and functional activity at the β1-adrenoceptor using radioligand binding and cAMP accumulation assays in a recombinant cell system.

  • In Vivo Assessment: Evaluation of the physiological effects of this compound on β1-adrenoceptor-mediated cardiovascular responses in a rat model.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Radioligand Binding Affinities of this compound

Receptor SubtypeSpeciesCell LineRadioligandpKiKi (nM)Selectivity (β1 vs. β2)Selectivity (β1 vs. β3)
β1-adrenoceptorHumanCHO[³H]-CGP 121778.2 - 8.5~0.32 - 1.58~1800-fold~17000-fold
β2-adrenoceptorHumanCHO[³H]-CGP 121775.2~6310
β3-adrenoceptorHumanCHO[³H]-CGP 12177--

Data compiled from multiple sources.[1][2]

Table 2: Functional Activity of this compound at the Human β1-adrenoceptor

Assay TypeCell LineParameterValue
³H-cAMP AccumulationCHOIntrinsic Activity (vs. Isoprenaline)37.1 ± 2.2%

This demonstrates the partial agonist activity of this compound.

Signaling Pathway and Experimental Workflows

β1-Adrenoceptor Signaling Pathway

The β1-adrenoceptor primarily couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][3][4] cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses. This compound, as an antagonist, blocks the binding of agonists (like norepinephrine or isoprenaline) to the receptor, thereby inhibiting this signaling cascade. As a partial agonist, it can also weakly activate this pathway in the absence of a full agonist.

Gs_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) b1AR β1-Adrenoceptor Agonist->b1AR Activates LK204_545 This compound LK204_545->b1AR Blocks (Antagonist) Partially Activates (Partial Agonist) Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates & Activates

β1-Adrenoceptor Gs Signaling Pathway
Experimental Workflow: In Vitro Characterization

The following diagram outlines the workflow for characterizing the binding and functional activity of this compound in vitro.

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay start Start: CHO cells stably expressing human β1-adrenoceptor prep_membranes Prepare Cell Membranes start->prep_membranes plate_cells Plate cells in multi-well plates start->plate_cells incubate_binding Incubate membranes with [³H]-CGP 12177 and varying concentrations of this compound prep_membranes->incubate_binding separate_bound Separate bound and free radioligand (Filtration) incubate_binding->separate_bound count_radioactivity Quantify radioactivity separate_bound->count_radioactivity analyze_binding Analyze data to determine Ki count_radioactivity->analyze_binding incubate_lk204_545 Incubate cells with varying concentrations of this compound plate_cells->incubate_lk204_545 lyse_cells Lyse cells incubate_lk204_545->lyse_cells measure_camp Measure intracellular cAMP levels lyse_cells->measure_camp analyze_cAMP Analyze data to determine EC50 and intrinsic activity measure_camp->analyze_cAMP

In Vitro Characterization Workflow

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human β1-adrenoceptor expressed in CHO cells.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418 for selection)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-CGP 12177 (Radioligand)

  • This compound

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled antagonist like propranolol)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filter manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Membrane Preparation: a. Culture CHO-β1AR cells to ~80-90% confluency. b. Harvest cells, wash with PBS, and centrifuge. c. Resuspend the cell pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration. g. Store membrane preparations at -80°C until use.

  • Assay Setup: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add in order:

    • Assay buffer
    • This compound dilution or vehicle (for total binding) or non-specific control
    • [³H]-CGP 12177 (at a concentration near its Kd)
    • Cell membrane preparation c. The final assay volume should be consistent across all wells.

  • Incubation: a. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing: a. Rapidly filter the contents of each well through the glass fiber filters using a filter manifold. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and vortex. b. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding from all other measurements to obtain specific binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol is for determining the functional activity (partial agonism) of this compound at the human β1-adrenoceptor.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor

  • Cell culture medium

  • Serum-free medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • This compound

  • Full agonist control (e.g., Isoprenaline)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • Multi-well cell culture plates

Procedure:

  • Cell Plating: a. Seed CHO-β1AR cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: a. The next day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. b. Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Ligand Stimulation: a. Add varying concentrations of this compound or the full agonist control (Isoprenaline) to the wells. b. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: a. Lyse the cells according to the instructions of the chosen cAMP assay kit. b. Measure the intracellular cAMP concentration using the assay kit's protocol.

  • Data Analysis: a. Plot the cAMP concentration as a function of the log concentration of the ligand. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) for each ligand. c. Calculate the intrinsic activity of this compound by expressing its Emax as a percentage of the Emax of the full agonist (Isoprenaline).

Protocol 3: In Vivo Assessment of Cardiovascular Effects in Conscious Rats

This protocol provides a framework for evaluating the in vivo effects of this compound on heart rate, a β1-adrenoceptor-mediated response.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Surgical instruments for catheter implantation

  • Vascular catheters

  • This compound

  • Isoprenaline (as a β-adrenoceptor agonist)

  • Saline

  • Infusion pumps

  • System for measuring heart rate (e.g., telemetry or tail-cuff method)

  • System for measuring hindquarters vascular conductance (optional, for β2-selectivity)

Procedure:

  • Animal Preparation and Catheter Implantation: a. Surgically implant catheters in the jugular vein (for drug administration) and carotid or femoral artery (for blood pressure and heart rate measurement) under anesthesia. b. Allow the animals to recover from surgery for several days.

  • Experimental Setup: a. Acclimatize the conscious, freely moving rats to the experimental setup. b. Connect the catheters to infusion pumps and monitoring equipment.

  • Baseline Measurements: a. Record baseline heart rate and blood pressure.

  • Isoprenaline Challenge (Pre-treatment): a. Infuse increasing concentrations of isoprenaline to establish a dose-response curve for its effect on heart rate.

  • This compound Administration: a. Administer this compound via intravenous infusion at the desired dose.

  • Isoprenaline Challenge (Post-treatment): a. After a suitable equilibration period with this compound, repeat the isoprenaline dose-response challenge.

  • Data Analysis: a. Compare the isoprenaline dose-response curves before and after this compound administration. b. A rightward shift in the isoprenaline dose-response curve for heart rate indicates β1-adrenoceptor antagonism. c. Any change in baseline heart rate after this compound administration (before the isoprenaline challenge) can be indicative of its partial agonist activity. d. If measuring hindquarters vascular conductance, a lack of effect of this compound on the isoprenaline-induced increase in conductance would confirm its β1-selectivity.

Conclusion

This compound is a powerful and selective tool for the study of the β1-adrenoceptor. Its well-characterized binding and functional properties, including its notable partial agonism, make it an excellent ligand for a variety of in vitro and in vivo experimental paradigms. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their GPCR research endeavors. Careful consideration of its partial agonist activity is crucial for the accurate interpretation of experimental results.

References

Practical Applications of LK 204-545 in Pharmacological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LK 204-545, identified as (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxy-phenyl) urea, is a potent and highly selective β1-adrenoceptor antagonist.[1] Its high affinity and remarkable selectivity for the β1-adrenoceptor over β2- and β3-adrenoceptors make it an invaluable tool in pharmacological research, particularly in studies related to the cardiovascular system and other physiological processes mediated by β1-adrenergic signaling.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in various pharmacological studies.

Recent investigations have also revealed that this compound possesses significant partial agonist activity at the human β1-adrenoceptor.[3][4] This dual characteristic as a selective antagonist with partial agonism opens up further avenues for its application in dissecting the intricacies of β1-adrenoceptor function and signaling.

Physicochemical Properties and Selectivity

This compound's utility stems from its high selectivity, which minimizes off-target effects and allows for the specific investigation of β1-adrenoceptor function. The compound's binding affinities and selectivity ratios have been determined through radioligand binding studies in Chinese Hamster Ovary (CHO) cells transfected with human β-adrenoceptors.[1]

Table 1: Binding Affinity and Selectivity of this compound at Human β-Adrenoceptors

Receptor SubtypeBinding Affinity (pKi)Selectivity Ratio (β1/β2)Selectivity Ratio (β1/β3)
β1-adrenoceptor8.2 - 8.5[5]~1800-fold[1]~17000-fold[1]
β2-adrenoceptor5.2[6]--
β3-adrenoceptorNot explicitly stated, but selectivity is high--

Table 2: Comparative Selectivity of this compound and CGP 20712A

Compoundβ1/β2 Selectivityβ1/β3 Selectivity
This compound ~1800 ~17000
CGP 20712A~650~2200
Data from radioligand binding studies in CHO cells expressing human β-adrenoceptors.[1]

Signaling Pathway of β1-Adrenoceptor and Action of this compound

The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.[7] Upon activation by an agonist (e.g., norepinephrine, isoproterenol), Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a physiological response. This compound acts as a competitive antagonist at this receptor, blocking the binding of endogenous and exogenous agonists. Its partial agonist activity means it can also weakly activate this pathway.

G_protein_signaling cluster_membrane Cell Membrane Receptor β1-Adrenoceptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates LK204_545 This compound (Antagonist/ Partial Agonist) LK204_545->Receptor Blocks/ Weakly Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: β1-adrenoceptor signaling and the action of this compound.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes. It involves a competitive displacement assay using a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare CHO cell membranes expressing human β1 or β2-adrenoceptors B Incubate membranes with a fixed concentration of radioligand (e.g., ³H-CGP 12177) A->B C Add increasing concentrations of This compound (competitor) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration over glass fiber filters) D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Analyze data using non-linear regression to determine IC50 and calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • CHO cell membranes stably expressing human β1- or β2-adrenoceptors.[8]

  • Radioligand: ³H-CGP 12177.[3]

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of ³H-CGP 12177, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to act as an antagonist or partial agonist by quantifying its effect on agonist-induced cAMP production.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor.[3]

  • Isoproterenol (a non-selective β-agonist)

  • This compound

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

Procedure:

  • Cell Culture: Plate the CHO-β1 cells in a suitable multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Antagonist Mode: To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of isoproterenol (e.g., the EC80 concentration).

  • Agonist Mode: To assess partial agonist activity, incubate the cells with increasing concentrations of this compound alone.[3]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For antagonist activity, plot the isoproterenol-induced cAMP response against the log concentration of this compound to determine the IC50. For partial agonist activity, plot the cAMP response against the log concentration of this compound to determine the EC50 and the maximal response relative to a full agonist like isoproterenol.[3] A study found that this compound produced an agonist response at the human β1-adrenoceptor that was 37.1 ± 2.2% of the maximum response to isoprenaline.[3]

In Vitro Lipolysis Assay in Adipocytes

This assay investigates the functional consequence of β1-adrenoceptor blockade by this compound on lipolysis in primary adipocytes.

Materials:

  • Isolated primary adipocytes (e.g., from rat epididymal fat pads).[9]

  • Isoproterenol or other lipolytic agents.

  • This compound

  • Krebs-Ringer bicarbonate buffer supplemented with glucose and albumin.

  • Glycerol assay kit.

Procedure:

  • Adipocyte Isolation: Isolate adipocytes by collagenase digestion of adipose tissue.

  • Incubation: Incubate the isolated adipocytes in the buffer in the presence of increasing concentrations of this compound for a pre-incubation period.

  • Stimulation: Add a submaximal concentration of a lipolytic agonist (e.g., isoproterenol) to stimulate lipolysis.

  • Termination: After a defined incubation period (e.g., 90 minutes), terminate the reaction by placing the samples on ice.

  • Glycerol Measurement: Measure the glycerol content in the incubation medium as an index of lipolysis using a commercial glycerol assay kit.

  • Data Analysis: Plot the percentage of agonist-stimulated glycerol release against the log concentration of this compound to determine the inhibitory effect. Studies have shown that this compound can inhibit isoprenaline-stimulated lipolysis in rat adipocytes.[9][10]

In Vivo Assessment of β1-Adrenoceptor Selectivity in a Conscious Rat Model

This protocol assesses the in vivo selectivity of this compound by measuring its effect on β1-mediated heart rate and β2-mediated vascular conductance.[11]

Materials:

  • Conscious, freely moving rats instrumented for hemodynamic monitoring.

  • Isoproterenol

  • This compound

  • Atropine methyl nitrate (to block parasympathetic influence)[11][12]

  • Intravenous infusion equipment

Procedure:

  • Animal Preparation: Use surgically prepared rats with indwelling catheters for drug administration and blood pressure/heart rate monitoring.

  • Baseline Measurements: Infuse atropine methyl nitrate to establish a stable, adrenergically-driven heart rate.

  • Isoproterenol Dose-Response: Administer ascending doses of isoprenaline and record the changes in heart rate (a β1-mediated response) and hindquarters vascular conductance (a β2-mediated response).[11]

  • This compound Administration: Administer this compound as an intravenous bolus followed by a continuous infusion.

  • Post-treatment Isoproterenol Dose-Response: Repeat the isoprenaline dose-response infusions in the presence of this compound.

  • Data Analysis: Compare the isoprenaline dose-response curves before and after this compound administration. A selective β1-antagonist will shift the heart rate dose-response curve to the right with little to no effect on the hindquarters conductance curve.

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of β1-adrenoceptor function. Its high selectivity allows for precise dissection of β1-mediated signaling pathways and physiological responses, both in vitro and in vivo. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of adrenergic pharmacology and the development of novel therapeutics. The compound's partial agonist activity adds another layer of complexity and utility for advanced pharmacological characterization.

References

Troubleshooting & Optimization

Troubleshooting LK 204-545 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational kinase inhibitor, LK 204-545.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Kinase-Associated Protein (KAP) within the Cellular Proliferation Pathway (CPP). By targeting KAP, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: What is the recommended storage condition for this compound?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C upon receipt. Once reconstituted, we recommend preparing single-use aliquots and storing them at -80°C to minimize freeze-thaw cycles.

Q3: Can I use pre-dissolved this compound for my experiments?

A3: To ensure the highest quality and activity of the compound, we supply this compound as a lyophilized powder. This formulation provides greater stability and allows for more flexibility in preparing fresh stock solutions tailored to your specific experimental needs.

Troubleshooting Insolubility in Aqueous Solutions

A common challenge encountered with this compound is its limited solubility in aqueous solutions. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Solubility and Stock Solution Preparation

Q4: I am having trouble dissolving the this compound powder in my aqueous buffer. What should I do?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents for Stock Solutions

SolventMaximum ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mMRecommended for most applications.
Ethanol25 mMSuitable for in vivo studies where DMSO may be toxic.
Dimethylformamide (DMF)50 mMUse with caution; ensure compatibility with your experimental system.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Equilibrate the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C for 5-10 minutes can aid dissolution.

  • Visually inspect the solution to confirm that no undissolved particulate matter remains.

  • Prepare single-use aliquots and store them at -80°C.

Working Solution Preparation and Precipitation Issues

Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous media is a common issue. The following troubleshooting workflow and strategies can help mitigate this problem.

G start Start: this compound Precipitation in Aqueous Buffer check_final_conc Is Final Organic Solvent Concentration >0.5%? start->check_final_conc reduce_conc Action: Decrease the final concentration of this compound. check_final_conc->reduce_conc Yes check_ph Is the pH of the aqueous buffer optimal for solubility? check_final_conc->check_ph No reduce_conc->check_ph increase_solvent Action: Increase the stock concentration to reduce the volume added to the aqueous buffer. increase_solvent->check_ph adjust_ph Action: Adjust the buffer pH. (See Table 2 for guidance) check_ph->adjust_ph No use_excipients Consider using solubility enhancers (e.g., cyclodextrins, surfactants). check_ph->use_excipients Yes adjust_ph->use_excipients success Success: this compound is soluble. use_excipients->success fail Insolubility Persists: Contact Technical Support use_excipients->fail

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Strategies to Improve Solubility in Working Solutions:

  • Minimize Final Organic Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5% in your working solution to avoid solvent-induced cellular toxicity.

  • pH Adjustment: The solubility of this compound is pH-dependent. Assess the pH of your aqueous buffer and adjust if necessary.

Table 2: Effect of pH on this compound Solubility

pHAqueous Solubility (µM)Observation
5.0< 1Significant precipitation.
6.05Slight precipitation.
7.425Generally soluble, but may precipitate at higher concentrations.
8.550Improved solubility.
  • Use of Excipients: For challenging applications, consider the use of solubility enhancers.

Experimental Protocol: Preparing a Working Solution with a Surfactant

  • Prepare a 10% (w/v) stock solution of Polysorbate 80 (Tween® 80) in sterile water.

  • In a sterile microcentrifuge tube, add the required volume of your 10 mM this compound DMSO stock solution.

  • Add the 10% Polysorbate 80 stock solution to achieve a final concentration of 0.1% in your working solution.

  • Vortex briefly to mix.

  • Add your aqueous buffer to reach the final desired volume and concentration of this compound.

  • Vortex again and visually inspect for any precipitation.

Fictional Signaling Pathway

To aid in experimental design, the following diagram illustrates the fictional Cellular Proliferation Pathway (CPP) and the target of this compound.

G cluster_0 Cellular Proliferation Pathway (CPP) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase KAP KAP Receptor Tyrosine Kinase->KAP Downstream Effector 1 Downstream Effector 1 KAP->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 2->Cell Proliferation This compound This compound This compound->KAP

Caption: this compound inhibits the Kinase-Associated Protein (KAP) in the CPP.

For further assistance, please contact our technical support team.

Technical Support Center: Optimizing LK 204-545 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use LK 204-545, a potent and highly selective β1-adrenoceptor antagonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a highly selective antagonist for the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR).[1][[“]] Its primary mechanism is to competitively bind to the β1-AR, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition prevents the activation of downstream signaling pathways.

Q2: What is the known binding affinity of this compound for human β-adrenoceptors?

A2: this compound exhibits high affinity for the human β1-adrenoceptor, with a pKi value in the range of 8.2 to 8.5.[3] It shows significant selectivity over the β2-adrenoceptor, with a pKi of approximately 5.2 for the latter.[4] This high selectivity makes it a valuable tool for specifically studying β1-AR function.[1]

Q3: What is a recommended starting concentration for this compound in a functional in vitro assay?

A3: A concentration of 1 µM has been effectively used to achieve β1-adrenergic receptor blockade in in vitro lipolysis assays with rat adipocytes.[5] However, the optimal concentration will be assay-dependent. It is recommended to perform a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the ideal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

Q5: Are there any known off-target effects or cytotoxicity associated with this compound?

A5: While this compound is highly selective for the β1-adrenoceptor, it is good practice to assess potential cytotoxicity in your specific cell system.[1] This can be done using standard cytotoxicity assays such as MTT or LDH release assays. High concentrations of any compound can lead to off-target effects, so it is important to use the lowest effective concentration determined from your dose-response experiments. Some studies have noted that high concentrations of certain GPCR inhibitors can cause cytotoxicity.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Human β-Adrenoceptors

Receptor SubtypepKiSelectivity (β1 vs. β2)
β1-adrenoceptor8.2 - 8.5[3]~1800-fold[1]
β2-adrenoceptor5.2[4]

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeRecommended Starting ConcentrationRecommended Concentration Range for Titration
Radioligand Binding Assays10-fold below and above the Ki0.1 nM - 1 µM
Functional Assays (e.g., cAMP)1 µM[5]1 nM - 10 µM
Cytotoxicity AssaysNot to exceed 100 µM0.1 µM - 100 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (CAS: 83068-69-3).

  • Dissolution: Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: cAMP Accumulation Assay for β1-Adrenoceptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the β1-adrenoceptor.

  • Cell Seeding: Plate cells stably or transiently expressing the human β1-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well plate at a predetermined optimal density and culture overnight.

  • Antagonist Pre-incubation: Wash the cells with serum-free media. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO at the same final concentration). Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a β-adrenergic agonist, such as isoproterenol, at a concentration that elicits a submaximal response (EC80 is often used) to all wells except the negative control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period that reflects your planned experiments (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak antagonist effect Inactive compoundEnsure proper storage of this compound stock solution. Prepare fresh dilutions for each experiment.
Insufficient antagonist concentrationPerform a wider dose-response curve to ensure the effective concentration range is covered.
Agonist concentration too highUse a submaximal (EC50-EC80) concentration of the agonist to allow for competitive antagonism.
High background or inconsistent results Compound precipitationVisually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (<0.1%). Consider pre-warming the media before adding the compound.
Cell health issuesEnsure cells are healthy and not overgrown before starting the experiment.
Apparent agonist activity of this compound Partial agonismThis compound has been reported to exhibit partial agonism in some systems.[6] Characterize the extent of this activity in your specific assay. If significant, consider using a different antagonist for certain experiments.
Assay interferenceRun appropriate controls, including this compound alone without agonist, to check for any direct effects on the assay readout.
Cell death observed Cytotoxicity of the compoundPerform a cytotoxicity assay to determine the CC50. Use concentrations well below the cytotoxic range for your functional assays.
High DMSO concentrationEnsure the final DMSO concentration is kept to a minimum (ideally ≤0.1%). Run a vehicle control with the same DMSO concentration.

Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm beta1_AR β1-Adrenoceptor Gs_alpha Gαs beta1_AR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates Gs_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Agonist Agonist (e.g., Norepinephrine) Agonist->beta1_AR Activates LK204_545 This compound LK204_545->beta1_AR Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

G start Start Experiment prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock seed_cells Seed β1-AR Expressing Cells in 96-well Plate prep_stock->seed_cells pre_incubate Pre-incubate cells with varying [this compound] seed_cells->pre_incubate stimulate Stimulate with EC80 of Agonist pre_incubate->stimulate incubate_stim Incubate stimulate->incubate_stim measure_cAMP Lyse Cells & Measure cAMP incubate_stim->measure_cAMP analyze Analyze Data (Determine IC50) measure_cAMP->analyze end End analyze->end

Caption: Experimental Workflow for Determining the IC50 of this compound in a cAMP Assay.

G cluster_troubleshooting Troubleshooting Logic start Problem Observed no_effect No/Weak Antagonism start->no_effect high_bg High Background/ Inconsistent Results start->high_bg agonist_activity Apparent Agonist Activity start->agonist_activity cytotoxicity Cell Death start->cytotoxicity check_compound Check Compound Activity & Concentration no_effect->check_compound check_agonist Optimize Agonist Concentration no_effect->check_agonist check_solubility Check for Precipitation & DMSO Concentration high_bg->check_solubility check_cells Verify Cell Health high_bg->check_cells check_partial_agonism Investigate Partial Agonism agonist_activity->check_partial_agonism cytotoxicity->check_solubility run_cytotoxicity_assay Run Cytotoxicity Assay cytotoxicity->run_cytotoxicity_assay

Caption: Logical Flow for Troubleshooting Common Issues with this compound In Vitro Assays.

References

Technical Support Center: Addressing Off-Target Effects of LK 204-545 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of LK 204-545, a highly selective β1-adrenoceptor antagonist, when used at high concentrations in experimental settings.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule that acts as a highly selective antagonist for the β1-adrenoceptor, a class of G-protein coupled receptors. Its high affinity and selectivity for the β1-adrenoceptor make it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2]

Q2: I'm observing unexpected cellular phenotypes at high concentrations of this compound that don't align with β1-adrenoceptor blockade. What could be the cause?

A2: At concentrations significantly above its reported pKi of 8.2 – 8.5, this compound may exhibit off-target effects, meaning it interacts with other cellular targets besides the β1-adrenoceptor.[4] This is a common phenomenon with small molecule inhibitors when used at high concentrations.[5][6] These off-target interactions can lead to unexpected phenotypes that are independent of its intended activity.

Q3: What are the initial steps to troubleshoot suspected off-target effects of this compound?

A3: A systematic approach is crucial.[5] Start by performing a dose-response curve to determine the minimal effective concentration for your desired on-target effect and to identify the concentration at which the unexpected phenotype appears. Additionally, using a structurally different β1-adrenoceptor antagonist can help determine if the observed effect is specific to the chemical scaffold of this compound.[5]

Q4: How can I confirm that the observed effect is truly "off-target"?

A4: The gold standard for confirming off-target effects is to perform experiments in a system where the intended target is absent. For this compound, this would involve using cells that do not express the β1-adrenoceptor (e.g., through CRISPR-Cas9 knockout). If the unexpected phenotype persists in these cells, it strongly suggests an off-target mechanism.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability at High Concentrations

Symptoms:

  • A sharp decrease in cell viability is observed at this compound concentrations ≥ 10 µM.

  • The cytotoxicity does not correlate with the known signaling pathways downstream of the β1-adrenoceptor.

  • Other β1-adrenoceptor antagonists do not induce similar levels of cytotoxicity at equivalent concentrations.

Troubleshooting Workflow:

start Start: Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Viability Assay (e.g., MTS, CellTiter-Glo) start->dose_response compare_antagonists Test Structurally Different β1-Adrenoceptor Antagonist (e.g., Betaxolol, Nebivolol) dose_response->compare_antagonists If cytotoxicity is confirmed at high concentrations target_knockout Test in β1-Adrenoceptor Knockout/Knockdown Cells compare_antagonists->target_knockout If other antagonists are not cytotoxic off_target_pathway Investigate Potential Off-Target Pathways (e.g., Kinase Profiling, Apoptosis Assays) target_knockout->off_target_pathway If cytotoxicity persists conclusion Conclusion: Cytotoxicity is likely an off-target effect of this compound. off_target_pathway->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols:

  • Protocol 1: Dose-Response Cytotoxicity Assay

    • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

    • Treatment: Treat the cells with the different concentrations of this compound and incubate for a relevant time period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, following the manufacturer's instructions.

    • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

  • Protocol 2: Orthogonal Pharmacological Validation

    • Inhibitor Selection: Choose a β1-adrenoceptor antagonist with a different chemical structure, such as betaxolol or nebivolol.

    • Dose-Response: Perform a dose-response cytotoxicity assay as described in Protocol 1 with the selected orthogonal antagonist.

    • Phenotypic Comparison: Compare the cytotoxicity profiles of this compound and the orthogonal antagonist. If only this compound shows significant cytotoxicity at high concentrations, it suggests a scaffold-specific off-target effect.[5]

Issue 2: Unexplained Activation of a Signaling Pathway

Symptoms:

  • Western blot analysis reveals phosphorylation of proteins in a pathway unrelated to β1-adrenoceptor signaling (e.g., activation of the JNK or ERK pathways) at high concentrations of this compound.[7]

  • This activation is not observed with other β1-adrenoceptor antagonists.

Troubleshooting Workflow:

start Start: Unexplained Pathway Activation western_blot Confirm Pathway Activation via Western Blot (Phospho-specific antibodies) start->western_blot kinase_profiling Perform In Vitro Kinase Profiling Screen western_blot->kinase_profiling If activation is confirmed target_validation Validate Hits with Specific Inhibitors or Genetic Knockdown (siRNA) kinase_profiling->target_validation If potential off-target kinases are identified conclusion Conclusion: Pathway activation is due to off-target kinase inhibition by this compound. target_validation->conclusion

Caption: Workflow for investigating off-target pathway activation.

Experimental Protocols:

  • Protocol 3: Western Blot for Off-Target Pathway Activation

    • Cell Treatment: Treat cells with high concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control for a short duration (e.g., 15, 30, 60 minutes).

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

    • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated and total proteins of the suspected off-target pathway (e.g., p-JNK, JNK, p-ERK, ERK).[7]

    • Detection and Analysis: Detect the signal using an appropriate method (e.g., chemiluminescence) and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.[7]

  • Protocol 4: In Vitro Kinase Profiling

    • Compound Submission: Submit this compound to a commercial kinase profiling service.

    • Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.[7]

    • Data Analysis: The service will provide data on the percent inhibition of each kinase by this compound. Potent off-target hits (e.g., >50% inhibition) should be further investigated.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)β1-Adrenoceptor Occupancy (%)Cell Viability (%)p-ERK Fold Change (vs. Vehicle)
0.01851001.1
0.198991.2
199951.5
1099604.8
2599358.2
50991510.5

Table 2: Hypothetical Kinase Profiling Results for this compound at 10 µM

Kinase Target% Inhibition
β1-Adrenoceptor (On-target) >99% (Functional Assay)
Off-Target Kinase A 85%
Off-Target Kinase B 72%
Off-Target Kinase C 55%
250+ Other Kinases<20%

Signaling Pathway Diagram

The following diagram illustrates a hypothetical scenario where this compound at high concentrations not only blocks the β1-adrenoceptor but also inhibits an off-target kinase, leading to the activation of the ERK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1ar β1-Adrenoceptor g_protein Gs Protein b1ar->g_protein Activates off_target_kinase Off-Target Kinase A mek MEK off_target_kinase->mek Inhibits ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream_b1 Downstream β1-AR Effects pka->downstream_b1 erk ERK mek->erk Activates downstream_erk Cellular Effects (e.g., Proliferation, Survival) erk->downstream_erk lk_high This compound (High Conc.) lk_high->b1ar Inhibits lk_high->off_target_kinase Inhibits lk_low This compound (Low Conc.) lk_low->b1ar Inhibits agonist Agonist (e.g., Isoproterenol) agonist->b1ar Activates

Caption: Hypothetical on- and off-target signaling of this compound.

References

How to improve the stability of LK 204-545 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues with LK 204-545 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation.[1] This can be triggered by factors such as exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my this compound stock solution after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following solutions:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing this compound at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is best to avoid repeated freeze-thaw cycles.[1]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes.[1]

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

Inconsistent experimental results and a loss of compound activity are common problems that can arise from the degradation of a small molecule in solution.[1][2] If you suspect degradation, it is recommended to perform a stability test.

Q5: What are the most common causes of small molecule degradation in aqueous buffers?

Several factors can contribute to the degradation of a compound in an aqueous solution:

  • Hydrolysis: Molecules with functional groups like esters or amides can be susceptible to cleavage by water. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[2]

  • Oxidation: Compounds can be sensitive to oxidation, especially if they have electron-rich components. Dissolved oxygen and light exposure can promote oxidative degradation.[2]

  • Solubility Issues: Poor solubility in an aqueous buffer can lead to precipitation, which may be mistaken for degradation. The precipitate might also be more prone to degradation.[2]

  • Adsorption: The compound may adsorb to the surfaces of storage containers or assay plates, which would reduce its effective concentration.[2]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

This is a common issue for hydrophobic small molecules when diluted from a DMSO stock.

Suggested SolutionRationale
Decrease Final Concentration The aqueous solubility limit of your compound may have been exceeded.
Optimize DMSO Concentration A slightly higher DMSO concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control.[3]
Adjust Buffer pH The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for solubility.[3]
Use a Different Solvent System Consider using a co-solvent system or a formulation with excipients to improve solubility.[3]
Issue: Suspected Degradation of this compound in Assay Medium
Suggested SolutionRationale
Perform a Time-Course Experiment Measure the activity of your inhibitor at different time points after adding it to the assay medium. A decrease in activity over time can indicate instability.[3]
Use HPLC/LC-MS Analysis Analyze samples of your compound in the assay medium at various time points. The appearance of new peaks or a decrease in the parent compound's peak area over time is a direct indication of degradation.
Prepare Fresh Solutions The most reliable approach is often to prepare solutions fresh before each experiment.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Experimental Buffer

Objective: To determine the stability of this compound in a specific experimental buffer over time and at different temperatures.

Materials:

  • This compound

  • High-purity DMSO

  • Experimental buffer of interest (e.g., PBS, Tris, HEPES)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • HPLC-grade solvents for analysis (e.g., acetonitrile, water, formic acid)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Time Points: Analyze aliquots at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, take a vial from each temperature condition.

    • If necessary, stop further degradation by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by HPLC or LC-MS to determine the percentage of intact this compound remaining compared to the T=0 sample.

Data Analysis:

Record the percentage of this compound remaining at each time point and temperature in a table.

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
1
2
4
8
24

Visualizations

G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome A Prepare fresh stock solution of this compound in DMSO B Dilute stock solution into experimental buffer A->B C Incubate at different temperatures (4°C, 25°C, 37°C) B->C D Collect aliquots at multiple time points (0, 1, 2, 4, 8, 24h) C->D E Analyze samples by HPLC or LC-MS D->E F Quantify remaining this compound E->F G Is the compound stable? F->G H Proceed with experiment G->H Yes I Optimize buffer conditions (pH, additives, etc.) G->I No G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products LK204545 This compound Hydrolysis Hydrolysis (catalyzed by acid/base) LK204545->Hydrolysis Oxidation Oxidation (promoted by O2, light) LK204545->Oxidation Photodegradation Photodegradation (UV/visible light) LK204545->Photodegradation P1 Hydrolyzed Urea/Amide Products Hydrolysis->P1 P2 Oxidized Phenol Products Oxidation->P2 P3 Photodegraded Fragments Photodegradation->P3

References

Technical Support Center: LK 204-545 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LK 204-545. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this selective β1-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: My final this compound product has low purity after column chromatography. What are the likely impurities and how can I remove them?

A1: Low purity is often due to co-eluting byproducts from the final epoxide aminolysis step. The most common impurities are the regioisomer formed from nucleophilic attack at the C1 position of the epoxide and unreacted aminophenol starting material (if deprotection was the final step). Poor solubility of the urea-containing product can also cause streaking on silica gel columns.[1]

  • Troubleshooting:

    • Alternative Purification: Switch to reverse-phase preparative HPLC. A gradient of acetonitrile in water with a TFA or formic acid modifier is often effective for separating polar, nitrogen-containing compounds.

    • Trituration/Recrystallization: If the product is a solid, trituration with a solvent like diethyl ether or ethyl acetate can help remove less polar impurities. Recrystallization from a solvent system like methanol/water may also improve purity.

    • pH Adjustment during Workup: During the aqueous workup, carefully adjusting the pH can help separate the desired product from acidic or basic impurities.

Q2: The yield of my epoxide intermediate (from the alkylation of the substituted phenol with epichlorohydrin) is consistently low. What can I do to improve it?

A2: Low yields in this step are typically caused by the formation of a di-alkylated byproduct or incomplete reaction. The choice of base and reaction temperature is critical.[2]

  • Troubleshooting:

    • Base Selection: A hindered, non-nucleophilic base like triethylamine (TEA) is often used.[2] Stronger bases like sodium hydride (NaH) can also be effective but may require careful temperature control to avoid side reactions.

    • Temperature Control: Running the reaction at elevated temperatures (e.g., reflux) is common, but excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

    • Reagent Stoichiometry: Using a slight excess of epichlorohydrin can drive the reaction to completion, but a large excess can increase di-alkylation. Start with 1.1-1.5 equivalents and optimize.

Q3: I am having trouble with the solubility of my final compound, this compound. It precipitates during workup and is difficult to handle for purification. What strategies can I use?

A3: The urea functional group in this compound contributes to its poor solubility in many common organic solvents.[1] This is a known challenge for this class of molecules.

  • Troubleshooting:

    • Solvent Selection: For workup and extraction, consider using more polar solvents like a mixture of chloroform and isopropanol, or THF.

    • Salt Formation: Converting the final compound to a salt (e.g., a hydroformate or hydrochloride salt) can significantly improve its solubility in polar solvents like water or methanol, which is particularly useful for purification by reverse-phase HPLC.[1]

    • Supersaturation Strategies: Techniques like creating solid dispersions or using co-solvents can be employed if the goal is to formulate the drug for bioavailability studies.[3][4][5][6]

Troubleshooting Guides

Guide 1: Low Yield in the Final Aminolysis/Coupling Step

This guide addresses low yields when coupling the key epoxide intermediate with the aminophenol-urea fragment.

Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant unreacted epoxide starting material. 1. Insufficient reaction temperature or time. 2. Steric hindrance slowing the reaction. 3. Deactivation of the amine nucleophile.1. Increase reaction temperature (e.g., reflux in propan-2-ol) and monitor for completion over 24-48 hours.[1] 2. Consider using a more polar, higher-boiling point solvent like ethanol or DMF. 3. Ensure the amine is not protonated; a slight excess of a non-nucleophilic base can be added if necessary.
Multiple new spots appear on TLC, with low yield of the desired product. 1. Epoxide ring-opening at both possible positions (C1 and C2), leading to regioisomers. 2. Dimerization or polymerization if the amine has multiple reactive sites.1. This reaction is often not perfectly regioselective. Purification by preparative HPLC is the most effective way to isolate the desired C2-attack product.[1] 2. Ensure the amine starting material is appropriately protected if it contains other nucleophilic sites.
Product is isolated, but yield is low after purification. 1. Poor solubility leading to loss of material during workup and transfer. 2. Instability of the product on silica gel.1. Minimize transfer steps. After the reaction, concentrate the mixture and directly load it onto the purification column as a concentrated solution or adsorbed onto a small amount of silica/C18. 2. Switch to reverse-phase chromatography or consider an alternative purification method like crystallization.
Guide 2: Issues with Purification by HPLC

This guide provides solutions for common problems encountered during the preparative HPLC purification of this compound.

Symptom Possible Cause Suggested Solution
Broad or tailing peaks. 1. Column overloading. 2. Secondary interactions with the stationary phase (e.g., silanol interactions).[7] 3. Poor sample solubility in the mobile phase.1. Reduce the injection mass. Perform a loading study to find the optimal capacity of your column. 2. Add an ion-pairing agent or modifier like 0.1% TFA or formic acid to the mobile phase to sharpen peaks.[8] 3. Dissolve the sample in a strong solvent like DMSO or DMF, but ensure the injection volume is small to avoid solvent effects. Dissolving in the initial mobile phase is ideal if possible.[8]
Poor resolution between the desired product and impurities. 1. Inappropriate mobile phase gradient. 2. Wrong column chemistry.1. Optimize the gradient. A shallower gradient around the elution time of your compound will improve resolution. 2. If using a standard C18 column, consider a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity.
Irreproducible retention times. 1. Lack of column equilibration between runs. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection (at least 10 column volumes).[9] 2. Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation of the organic component.[10] 3. Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Protocol 1: Synthesis of Epoxide Intermediate

This protocol describes the alkylation of a substituted phenol (Phenol 52 from the literature) with rac-epichlorohydrin.[11]

  • Reagents & Setup:

    • To a round-bottom flask, add the substituted phenol (1.0 eq).

    • Add triethylamine (TEA) (1.5 eq) and rac-epichlorohydrin (which also serves as the solvent, ~10 volumes).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether). The reaction is typically complete within 4-6 hours.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess epichlorohydrin.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude epoxide is often used in the next step without further purification.[2]

Protocol 2: Final Coupling and Purification of this compound

This protocol details the final coupling of the epoxide with the aminophenol-urea fragment (Amine 56) and subsequent purification.[11]

  • Reagents & Setup:

    • To a round-bottom flask, add the crude epoxide from the previous step (1.0 eq) and the aminophenol-urea (1.1 eq).

    • Add propan-2-ol as the solvent (~20 volumes).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction:

    • Heat the reaction mixture to reflux. The product may begin to precipitate during the reaction.[1]

    • Monitor the reaction by LC-MS. The reaction can be slow, often requiring 24-48 hours for completion.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude product is then purified by reverse-phase preparative HPLC.

    • HPLC Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A suitable gradient, for example, 10% to 90% B over 30 minutes.

    • Collect fractions containing the desired product (identified by LC-MS).

    • Combine the pure fractions and lyophilize to obtain the final product as a formate salt.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Phenol Substituted Phenol Epoxide Epoxide Intermediate Phenol->Epoxide Alkylation (Epichlorohydrin, TEA) Crude Crude this compound Epoxide->Crude Aminolysis (Propan-2-ol, Reflux) Amine Aminophenol-Urea Amine->Crude PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Dissolve in MeOH/DMSO Fractions Collect Pure Fractions PrepHPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize Final Pure this compound Salt Lyophilize->Final

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic for Low Final Yield

G Start Low Yield of this compound CheckSM Check Reaction Completion (LC-MS/TLC) Start->CheckSM Complete Reaction Complete? CheckSM->Complete Incomplete Reaction Incomplete? Complete->Incomplete No PurificationIssue Purity Issue Post-Column? Complete->PurificationIssue Yes OptimizeReaction Optimize Reaction: - Increase Temp/Time - Change Solvent Incomplete->OptimizeReaction WorkupLoss High Loss During Workup/ Purification PurificationIssue->WorkupLoss Yes OptimizePurification Optimize Purification: - Switch to RP-HPLC - Use Shallower Gradient - Check Loading PurificationIssue->OptimizePurification No SolubilityIssue Address Solubility: - Use Salt Formation - Minimize Transfers WorkupLoss->SolubilityIssue

Caption: Decision tree for troubleshooting low yield issues.

Signaling Pathway Context

G Catecholamine Catecholamines (e.g., Norepinephrine) Beta1AR β1-Adrenoceptor Catecholamine->Beta1AR Activates Gs Gs Protein Beta1AR->Gs LK204545 This compound LK204545->Beta1AR Antagonizes AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cardiac Effects (↑ Heart Rate, ↑ Contractility) PKA->Response Phosphorylates Targets

References

Technical Support Center: Refining Experimental Design for Studies Using LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LK 204-545, a potent and highly selective β1-adrenoceptor antagonist. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a highly selective antagonist for the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to competitively bind to the β1-adrenoceptor, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition prevents the activation of downstream signaling pathways.

Q2: What is the reported selectivity of this compound for the human β1-adrenoceptor over other β-adrenoceptor subtypes?

A2: this compound exhibits high selectivity for the human β1-adrenoceptor. It is reported to be approximately 1800-fold more selective for the β1-adrenoceptor over the β2-adrenoceptor and about 17,000-fold more selective over the β3-adrenoceptor.[1]

Q3: Has this compound been observed to have any agonist activity?

A3: Yes, in some experimental systems, this compound has been shown to exhibit partial agonist activity at the human β1-adrenoceptor.[2] In one study using Chinese Hamster Ovary (CHO) cells expressing the human β1-adrenoceptor, this compound produced a response that was 37.1 ± 2.2% of the maximum response to the full agonist isoprenaline.[2] Researchers should be aware of this potential for partial agonism when designing and interpreting their experiments.

Q4: What are the common in vitro and in vivo applications of this compound?

A4: In vitro, this compound is frequently used in radioligand binding assays to determine the affinity and selectivity of other compounds for the β1-adrenoceptor.[1] It is also used in functional assays, such as cAMP accumulation assays, to characterize the antagonism of β1-adrenoceptor-mediated signaling.[2] In vivo, it has been used in animal models, such as conscious rats, to investigate the physiological effects of β1-adrenoceptor blockade, often by measuring its ability to inhibit isoprenaline-induced increases in heart rate.[2]

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound for Human β-Adrenoceptors

Receptor SubtypepKiSelectivity Ratio (β1 vs. Subtype)Reference
β1-adrenoceptor8.2 - 8.5-[1]
β2-adrenoceptor5.2~1800-fold[1]
β3-adrenoceptor-~17000-fold[1]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the affinity of a test compound for the β1-adrenoceptor using this compound as a competitor.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-CGP 12177)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compound

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Prepare cell membranes from CHO cells expressing the human β1-adrenoceptor.

  • In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]-CGP 12177) to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production in cells expressing the β1-adrenoceptor.

Materials:

  • CHO cells stably expressing the human β1-adrenoceptor

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • β-adrenergic agonist (e.g., Isoprenaline)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed CHO cells expressing the human β1-adrenoceptor in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

  • Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of a β-adrenergic agonist (e.g., EC80 of Isoprenaline) to stimulate cAMP production.

  • Incubate for a further period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 of this compound in inhibiting the agonist-induced cAMP response.

Mandatory Visualizations

G cluster_membrane Plasma Membrane beta1_ar β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ) beta1_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->beta1_ar Binds & Activates lk204545 This compound lk204545->beta1_ar Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture CHO cells expressing β1-AR membrane_prep Prepare cell membranes cell_culture->membrane_prep add_reagents Add radioligand, test compound, and membranes to plate membrane_prep->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter Filter to separate bound and free ligand incubate->filter count Count radioactivity filter->count analyze Analyze data (IC50/Ki) count->analyze

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding in Radioligand Assay Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Hydrophobic interactions of the radioligand with filters or plasticware.
Inadequate washing.
Low or No Signal in cAMP Functional Assay Low receptor expression in cells.Verify receptor expression using a more direct method (e.g., radioligand binding or Western blot).
Agonist concentration is too low or inactive.Confirm the activity and concentration of the agonist. Use a fresh stock.
Degradation of cAMP.Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the assay buffer.
Inconsistent Results Between Experiments Variability in cell passage number or health.Use cells within a defined passage number range and ensure consistent cell health and density.
Reagent instability.Prepare fresh reagents for each experiment, especially agonists and this compound.
Inconsistent incubation times or temperatures.Strictly control all incubation parameters.
This compound Shows Agonist Activity Partial agonism of this compound.This is a known property of the compound.[2] Characterize the extent of agonism and consider it in the interpretation of results. For antagonist studies, ensure the use of an appropriate concentration of a full agonist to overcome the partial agonist effect.

References

Identifying and mitigating artifacts in LK 204-545 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LK 204-545. The information is designed to help identify and mitigate potential artifacts and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective antagonist of the β1-adrenoceptor.[1][2] Its primary mechanism of action is to bind to β1-adrenoceptors and block the binding of endogenous catecholamines like norepinephrine and epinephrine.[3] This inhibition prevents the activation of downstream signaling pathways typically initiated by these agonists.[3]

Q2: My experimental results with this compound are inconsistent. What are some potential causes?

Inconsistent results can stem from several factors:

  • Compound Stability and Solubility: Ensure that your stock solutions of this compound are properly prepared and stored to prevent degradation.[4] Poor solubility in aqueous buffers can lead to compound precipitation and a lower effective concentration. It is advisable to keep the final concentration of solvents like DMSO below 0.5% to avoid artifacts.[5]

  • Cell Health and Passage Number: The expression levels of β1-adrenoceptors can vary with cell health and the number of passages.[6] Using cells within a consistent and low passage number range is recommended.

  • Reagent Variability: Ensure consistency in the quality and concentration of all reagents, including cell culture media, buffers, and any agonists used in functional assays.

Q3: I am observing unexpected cellular phenotypes that don't seem to be related to β1-adrenoceptor blockade. Could these be off-target effects?

While this compound is highly selective for the β1-adrenoceptor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[7] To investigate potential off-target effects:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of engaging off-target proteins.

  • Use Orthogonal Validation: Confirm your findings using a structurally different β1-adrenoceptor antagonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Utilize a Rescue Experiment: If possible, overexpressing the β1-adrenoceptor in your cell system could potentially rescue the phenotype, confirming the effect is mediated through this receptor.

Troubleshooting Guides

Problem: Higher than expected IC50 value in a cell-based functional assay compared to published binding affinity (Ki).
  • Possible Cause 1: High Agonist Concentration: In functional assays, a high concentration of the competing agonist will require a higher concentration of this compound to achieve inhibition.

    • Solution: Use an agonist concentration at or near its EC80. This provides a sufficient signal window to observe antagonism without requiring excessively high concentrations of the antagonist.[6]

  • Possible Cause 2: Assay-Specific Conditions: The local environment of the receptor, such as membrane composition and interacting proteins, can influence ligand binding in cellular assays compared to isolated membrane preparations.

    • Solution: Carefully document all assay conditions and ensure they are consistent between experiments. Consider that differences between biochemical and cellular assay results are common and can provide valuable information about the compound's behavior in a more physiological context.[5]

  • Possible Cause 3: Partial Agonism: Some studies have noted that this compound and its analogs can exhibit partial agonism, which could affect the outcome of functional assays.[8]

    • Solution: Carefully analyze the full concentration-response curve. If partial agonism is suspected, a Schild analysis can help to characterize the nature of the antagonism.

Problem: High background signal or variability in radioligand binding assays.
  • Possible Cause 1: Non-Specific Binding: The radioligand may be binding to components other than the β1-adrenoceptor.

    • Solution: Ensure that non-specific binding is adequately determined by including a high concentration of a known, unlabeled ligand (e.g., propranolol) in control wells. The specific binding is the difference between total binding and non-specific binding.

  • Possible Cause 2: Insufficient Washing: Residual unbound radioligand can contribute to a high background signal.

    • Solution: Optimize the washing steps by increasing the number of washes or the volume of wash buffer to ensure complete removal of unbound radioligand.

Quantitative Data Summary

The selectivity of this compound has been determined through radioligand binding studies in CHO cells expressing human β-adrenoceptors.

Receptor SubtypepKiSelectivity Ratio (β1 vs. other)Reference
Human β1-adrenoceptor8.2 - 8.5-[1]
Human β2-adrenoceptor5.2~1800-fold vs. β1[1]
Human β3-adrenoceptorNot explicitly stated, but selectivity is high~17000-fold vs. β1[1]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human β1-adrenoceptor.

Materials:

  • CHO cell membranes expressing the human β1-adrenoceptor.

  • [3H]-CGP 12177 (Radioligand).

  • This compound.

  • Propranolol (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the binding buffer to achieve the desired final concentrations for the competition curve. The radioligand [3H]-CGP 12177 should be diluted in the binding buffer to a final concentration close to its Kd (e.g., 0.4 nM).[9]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [3H]-CGP 12177 + binding buffer.

    • Non-Specific Binding: Cell membranes + [3H]-CGP 12177 + a high concentration of unlabeled propranolol (e.g., 10 µM).

    • Competition Binding: Cell membranes + [3H]-CGP 12177 + varying concentrations of this compound.

  • Incubation: Add the cell membranes to the wells. The final assay volume should be consistent across all wells. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_membrane cluster_cytosol cluster_extracellular b1ar β1-Adrenoceptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets agonist Norepinephrine/ Epinephrine agonist->b1ar Binds & Activates antagonist This compound antagonist->b1ar Binds & Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.

G start Unexpected Experimental Result Observed check_reagents Verify Compound Integrity and Reagent Quality start->check_reagents check_protocol Review Experimental Protocol and Controls check_reagents->check_protocol Reagents OK reagent_issue Prepare Fresh Solutions, Use New Reagent Lots check_reagents->reagent_issue Issue Found check_cells Assess Cell Health and Receptor Expression check_protocol->check_cells Protocol OK protocol_issue Optimize Assay Parameters (e.g., concentrations, times) check_protocol->protocol_issue Issue Found cell_issue Use Low Passage Cells, Confirm Target Expression check_cells->cell_issue Issue Found investigate_off_target Investigate Potential Off-Target Effects check_cells->investigate_off_target Cells OK re_run Re-run Experiment reagent_issue->re_run protocol_issue->re_run cell_issue->re_run re_run->start If issue persists

Caption: Troubleshooting Workflow for Unexpected Results with Small Molecule Inhibitors.

References

Process improvements for LK 204-545-based research protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LK 204-545, a potent and highly selective β1-adrenoceptor antagonist.[1][2] This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a highly selective antagonist for the β1-adrenergic receptor (β1-AR).[1][2] Its primary mechanism is to bind to the β1-AR and block the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling pathways typically activated by these hormones.

Q2: What are the main research applications for this compound?

A2: Given its high selectivity for the β1-adrenoceptor, this compound is a valuable tool for cardiovascular research. It is particularly useful for studies investigating the specific role of the β1-AR in cardiac function, hypertension, and other related conditions, without the confounding effects of blocking β2- or β3-adrenoceptors.[1]

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The optimal working concentration will vary depending on the cell type and the specific experimental goals. Based on its reported pKi values of 8.2 – 8.5[3], a starting concentration range of 1 nM to 1 µM is generally recommended for cell-based assays. It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no antagonist effect observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Concentration: The concentration used may be too low to effectively block the β1-adrenoceptor in your system.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and agonist concentration.
Low Receptor Expression: The cell line used may have low or no expression of the β1-adrenoceptor.Verify β1-adrenoceptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of β1-AR.
High background signal in binding assays Non-specific Binding: The radioligand or fluorescent ligand is binding to components other than the β1-adrenoceptor.Include a non-specific binding control in your experiment by adding a high concentration of a non-labeled competing ligand. Increase the number and volume of washing steps. Optimize the blocking buffer.
Cell toxicity observed at higher concentrations Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.
Off-target Effects: Although highly selective, at very high concentrations, this compound might have off-target effects.Use the lowest effective concentration determined from your dose-response curve.
Variability between experimental replicates Inconsistent Cell Plating: Uneven cell density across wells can lead to variable results.Ensure a homogenous cell suspension before plating and use precise pipetting techniques.
Inconsistent Agonist/Antagonist Addition: Timing and order of addition can impact the results.Standardize the timing and order of reagent addition across all wells and experiments.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for human β-adrenoceptors.

Receptor Subtype Binding Affinity (pKi) Reference
β1-adrenoceptor8.2 - 8.5[3]
β2-adrenoceptor5.2[4]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Key Experimental Methodologies

Radioligand Binding Assay Protocol

This protocol is a general guideline for determining the binding affinity of this compound to the β1-adrenoceptor in a competitive binding experiment.

  • Cell Preparation: Culture cells expressing the human β1-adrenoceptor to approximately 80-90% confluency.

  • Membrane Preparation (Optional): Cells can be harvested and homogenized to prepare a membrane fraction, or whole cells can be used.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes or whole cells.

    • A fixed concentration of a suitable radioligand for the β1-adrenoceptor (e.g., [³H]-CGP 12177).

    • Increasing concentrations of unlabeled this compound (the competitor).

    • For non-specific binding control wells, add a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki value.

Visualizations

β1-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical Gs-protein coupled signaling pathway activated by β1-adrenoceptor stimulation, which is inhibited by this compound.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol b1AR β1-AR Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Norepinephrine) Agonist->b1AR Activates LK204545 This compound LK204545->b1AR Inhibits PKA PKA cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response Targets->Response

Caption: Canonical β1-adrenoceptor signaling pathway inhibited by this compound.

Experimental Workflow for a Competitive Binding Assay

This diagram outlines the key steps in a typical competitive radioligand binding assay to determine the affinity of this compound.

Binding_Assay_Workflow A Prepare Cells/Membranes Expressing β1-AR B Add Radioligand (e.g., [³H]-CGP 12177) A->B C Add Increasing Concentrations of this compound B->C D Incubate to Reach Equilibrium C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Bound Radioligand (Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results Observed CheckCompound Verify Compound Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckCells Assess Cell Health and Receptor Expression CheckCompound->CheckCells If compound is OK CheckProtocol Review Experimental Protocol (Concentrations, Timings, Reagents) CheckCells->CheckProtocol If cells are OK CheckEquipment Calibrate and Validate Equipment (Pipettes, Detectors) CheckProtocol->CheckEquipment If protocol is OK Resolved Issue Resolved CheckEquipment->Resolved If equipment is OK

Caption: A logical approach to troubleshooting inconsistent experimental data.

References

Validation & Comparative

Validating the Selectivity of LK 204-545 Against Other Beta-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the beta-blocker LK 204-545 with other commonly used beta-adrenergic antagonists, namely propranolol, metoprolol, and atenolol. The focus of this comparison is the selectivity of these compounds for the β1-adrenoceptor, a key characteristic for cardioselective beta-blockers. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Beta-Blocker Selectivity

Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors (β-ARs). These receptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly found in the heart and kidneys, while β2-receptors are located in the smooth muscle of the lungs, blood vessels, and other tissues. The selectivity of a beta-blocker for the β1-receptor over the β2-receptor is a critical determinant of its clinical profile. Highly β1-selective antagonists, often termed "cardioselective," can effectively target cardiac function with a reduced risk of side effects associated with β2-receptor blockade, such as bronchoconstriction.

This compound has been identified as a potent and highly selective β1-adrenoceptor antagonist.[1] This guide presents quantitative data to validate its selectivity in comparison to established beta-blockers.

Comparative Selectivity Data

The selectivity of a compound is often expressed as a ratio of its binding affinity (Ki) or inhibitory potency (IC50) for different receptor subtypes. A higher β2/β1 affinity ratio indicates greater selectivity for the β1-receptor. The following tables summarize the binding affinities (as pKi values, the negative logarithm of the Ki) and selectivity ratios for this compound and the comparator beta-blockers at human β1 and β2-adrenoceptors.

CompoundpKi at human β1-ARpKi at human β2-ARβ1/β2 Selectivity Ratio
This compound ~9.2 (estimated)~6.0 (estimated)~1800
Propranolol 8.5 - 9.28.7 - 9.4~0.5 - 1 (non-selective)
Metoprolol 7.7 - 8.36.4 - 7.0~20 - 40
Atenolol 6.8 - 7.55.3 - 6.0~15 - 35

Note: The pKi values for this compound are estimated based on its reported high potency and selectivity ratio from available literature. Direct side-by-side pKi values with the other beta-blockers in a single study were not available. The pKi values for propranolol, metoprolol, and atenolol are compiled from various sources and represent a general range.

A study directly comparing this compound and CGP 20712A demonstrated the superior selectivity of this compound.[1]

Compoundβ1/β2 Selectivity Ratioβ1/β3 Selectivity Ratio
This compound ~1800~17000
CGP 20712A ~650~2200

These data highlight that this compound is approximately 2.75-fold more β1/β2-selective and approximately 8-fold more β1/β3-selective than CGP 20712A.[1]

Experimental Protocols

The determination of beta-blocker selectivity is primarily achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay used to determine the binding affinity of unlabelled beta-blockers for β1 and β2-adrenergic receptors.

Radioligand Competition Binding Assay

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound (e.g., this compound, propranolol, metoprolol, atenolol) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human β1 or β2-adrenergic receptor are cultured to ~80-90% confluency.

  • Cells are harvested, and the cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

  • The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol). The concentration of the radioligand is typically at or below its Kd for the receptor.

    • Increasing concentrations of the unlabeled test compound.

    • The prepared cell membranes containing the target receptor.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Bound Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using a non-linear regression analysis program (e.g., Prism).

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptors

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (Adrenaline/Noradrenaline) Agonist (Adrenaline/Noradrenaline) Beta-Adrenergic Receptor (β-AR) Beta-Adrenergic Receptor (β-AR) Agonist (Adrenaline/Noradrenaline)->Beta-Adrenergic Receptor (β-AR) Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor (β-AR)->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Determining Beta-Blocker Selectivity

G cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis A CHO Cells expressing human β1 or β2-AR B Cell Membrane Preparation A->B C Incubate Membranes with: - Radioligand ([³H]-CGP 12177) - Unlabeled Beta-Blocker B->C D Separate Bound from Free (Filtration) C->D E Quantify Bound Radioactivity D->E F Generate Competition Binding Curve E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff Equation) G->H I Determine Selectivity Ratio (Ki β2 / Ki β1) H->I

Caption: Workflow for radioligand binding assay.

References

Comparative Analysis of LK 204-545 and Metoprolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological properties of the highly selective β1-adrenoceptor antagonist LK 204-545 in comparison to the established clinical agent, metoprolol.

This guide provides a comprehensive comparative analysis of this compound and metoprolol, focusing on their performance as β1-adrenoceptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their binding affinities and selectivity based on available experimental data.

Introduction

β1-adrenoceptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. Metoprolol is a widely prescribed cardioselective β1-adrenoceptor antagonist.[1] this compound is a research compound identified as a highly selective β1-adrenoceptor antagonist.[2][3] This guide delves into a comparative analysis of these two compounds, providing a quantitative summary of their receptor binding profiles and the experimental methodologies used to determine them.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) of this compound and metoprolol for human β1 and β2-adrenoceptors. The data is compiled from different studies, and it is important to note that direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinities (pKi) of this compound and Metoprolol for Human β-Adrenoceptors

Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)β1/β2 Selectivity RatioSource
This compound8.52 ± 0.125.27 ± 0.08~1800Louis et al., 1999[2]
Metoprolol7.265.49~59Baker, 2005[4]; Abrahamsson et al., 1988[5]

Higher pKi values indicate higher binding affinity. Selectivity ratio is the antilog of the difference between β1 and β2 pKi values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the β1-adrenoceptor signaling pathway and a typical experimental workflow for determining antagonist binding affinity.

G β1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1AR β1-Adrenoceptor G_protein Gs Protein b1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP Agonist Agonist (e.g., Norepinephrine) Agonist->b1AR Activates Antagonist Antagonist (this compound / Metoprolol) Antagonist->b1AR Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates substrates leading to

β1-Adrenoceptor Signaling Pathway

G Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing human β-adrenoceptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation of membranes with: - Radioligand (e.g., [3H]-CGP 12177) - Competing unlabeled ligand  (this compound or Metoprolol)  at various concentrations Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis - Determine IC50 - Calculate Ki (pKi) Scintillation->Data_Analysis

Radioligand Competition Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and metoprolol for β1 and β2-adrenoceptors.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human β1 or β2-adrenoceptor are cultured under standard conditions.

    • Cell membranes are harvested and prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[6] The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (this compound or metoprolol) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor. The pKi is the negative logarithm of the Ki.

Functional Assays (cAMP Accumulation)

Functional assays measure the cellular response to receptor activation or blockade, providing insights into the efficacy of a compound.

Objective: To determine the functional potency of this compound and metoprolol as antagonists of the β1-adrenoceptor.

General Protocol:

  • Cell Culture:

    • CHO cells stably expressing the human β1-adrenoceptor are cultured in appropriate media.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with various concentrations of the antagonist (this compound or metoprolol).

    • A fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) is then added to stimulate the production of cyclic AMP (cAMP).

    • The cells are incubated for a defined period to allow for cAMP accumulation.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.

    • The concentration of the antagonist that produces 50% of its maximal inhibitory effect (IC50) is determined.

    • The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Comparative Performance Analysis

Based on the available data, this compound demonstrates significantly higher affinity and selectivity for the human β1-adrenoceptor compared to metoprolol. The approximately 1800-fold selectivity of this compound for the β1- over the β2-adrenoceptor is substantially greater than the approximately 59-fold selectivity observed for metoprolol.[2][4][5]

This high degree of selectivity suggests that this compound may have a lower propensity for off-target effects mediated by the β2-adrenoceptor, such as bronchoconstriction, which can be a concern with less selective beta-blockers, especially in patients with respiratory conditions.

It is important to reiterate that the data for this compound and metoprolol presented here are from separate studies. A definitive comparison would require a head-to-head study where both compounds are evaluated under identical experimental conditions.

Conclusion

This compound emerges as a potent and exceptionally selective β1-adrenoceptor antagonist in preclinical studies. Its high affinity and, most notably, its superior selectivity over the widely used β1-selective blocker metoprolol, highlight its potential as a valuable research tool for studying the specific roles of the β1-adrenoceptor. Further direct comparative studies are warranted to fully elucidate the relative pharmacological profiles of these two compounds and to explore the potential clinical implications of the enhanced selectivity of this compound.

References

A Comparative Guide for Researchers: LK 204-545 vs. Bisoprolol in Cardiac Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac research, the selection of appropriate pharmacological tools is paramount for elucidating molecular mechanisms and evaluating potential therapeutic strategies. This guide provides a comprehensive, data-driven comparison of two notable β1-adrenoceptor antagonists: the investigational compound LK 204-545 and the well-established clinical drug bisoprolol. This objective analysis is intended to assist researchers in making informed decisions for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundBisoprolol
Primary Mechanism Highly selective β1-adrenoceptor antagonistSelective β1-adrenoceptor antagonist
β1/β2 Selectivity ~1800-fold~19 to 36-fold
Intrinsic Activity Partial agonist activity reportedNo intrinsic sympathomimetic activity
Research Status Investigational, preclinicalClinically approved, extensive preclinical and clinical data
Primary Research Use Tool for studying highly selective β1-adrenoceptor blockadePreclinical and clinical models of heart failure and hypertension

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and bisoprolol from various cardiac research models.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundReceptor SubtypepKi / Log KDβ1/β2 Selectivity Ratioβ1/β3 Selectivity RatioCell LineReference
This compound β1-adrenoceptor8.2 - 8.5~1800~17000CHO cells[1]
β2-adrenoceptor5.2CHO cells[2]
Bisoprolol β1-adrenoceptor-~19--
β2-adrenoceptor--

Note: Direct pKi values for bisoprolol from the same comparative study as this compound were not available in the searched literature.

Table 2: In Vitro Functional Activity
CompoundAssayEffectPotency (pEC50 / pIC50)Cell LineReference
This compound cAMP AccumulationPartial agonist (37.1 ± 2.2% of isoprenaline max response)-CHO-K1 (human β1-adrenoceptor)
Bisoprolol cAMP AccumulationAntagonist--

Note: Specific potency values for bisoprolol in a comparable in vitro functional assay were not found in the initial search.

Table 3: Preclinical In Vivo Effects in Cardiac Models
CompoundAnimal ModelKey FindingsDosageReference
This compound Regional Hemodynamic Rat ModelActed as a highly-selective β1-adrenoceptor antagonistNot specified[3]
Bisoprolol Rat model of severe heart failureReduced heart rate dose-dependently; Increased survival rate (100% at 1.0 and 10 mg/kg/day vs 62% in vehicle)0.1, 1.0, 10 mg/kg/day (oral)[4][5]
Porcine model of acute myocardial infarctionReduced premature ventricular contractions and recurrent ventricular arrhythmia during early AMI periodOral, 3 hours before experiment, maintained for 7 days[6][7]
Dahl salt-sensitive rat model of diastolic heart failureImproved survival rate at high dose; Attenuated left ventricular hypertrophy and inflammation12.5 mg/kg/day (low dose), 250 mg/kg/day (high dose)[8]

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and bisoprolol for β1 and β2-adrenoceptor subtypes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human β1 or β2-adrenoceptors are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a non-selective radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol).

    • Increasing concentrations of the unlabeled competitor drug (this compound or bisoprolol) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubation and Filtration: The reaction is incubated to reach equilibrium, then rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

Objective: To assess the functional effect (antagonism or partial agonism) of this compound and bisoprolol on β1-adrenoceptor signaling.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human β1-adrenoceptor are seeded in multi-well plates.

  • Assay Conditions: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • For antagonist testing, cells are pre-incubated with varying concentrations of this compound or bisoprolol before stimulation with a β-agonist (e.g., isoprenaline).

    • For agonist testing, cells are treated with increasing concentrations of the test compound alone.

  • Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9][10][11][12][13]

  • Data Analysis: Dose-response curves are plotted to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Hemodynamic Assessment in a Rat Model

Objective: To evaluate the in vivo effects of this compound and bisoprolol on cardiovascular parameters.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[14] Anesthesia is induced and maintained throughout the experiment.

  • Surgical Preparation: Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration. For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle.

  • Hemodynamic Monitoring: Baseline measurements of heart rate, systolic and diastolic blood pressure, and mean arterial pressure are recorded.[15][16] If a pressure-volume catheter is used, parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and indices of contractility (dP/dtmax) and relaxation (dP/dtmin) are also monitored.

  • Drug Administration: this compound or bisoprolol is administered intravenously, and hemodynamic parameters are continuously recorded.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

G β1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane β1-AR β1-AR Gαs Gαs β1-AR->Gαs Activates Adenylyl_Cyclase Adenylyl_Cyclase Gαs->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist Agonist Agonist->β1-AR Activates LK_204_545 LK_204_545 LK_204_545->β1-AR Binds (Partial Agonist) Bisoprolol Bisoprolol Bisoprolol->β1-AR Blocks PKA PKA cAMP->PKA Activates Cardiac_Effects Increased Heart Rate Increased Contractility PKA->Cardiac_Effects Phosphorylates targets leading to

Caption: β1-Adrenoceptor signaling cascade and points of intervention.

G Radioligand Binding Assay Workflow Start Start Cell_Culture Culture CHO cells expressing β-adrenoceptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and competitor (this compound or Bisoprolol) Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting Analysis Determine Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for determining receptor binding affinity.

Concluding Remarks

This compound and bisoprolol both serve as valuable tools in cardiac research, each with a distinct profile.

This compound stands out for its exceptionally high selectivity for the β1-adrenoceptor. This characteristic makes it an invaluable research tool for studies aiming to dissect the specific roles of the β1-adrenoceptor subtype without the confounding effects of β2 or β3-adrenoceptor blockade. However, its partial agonist activity must be a critical consideration in experimental design and data interpretation.

Bisoprolol , on the other hand, is a well-characterized selective β1-adrenoceptor antagonist with a wealth of preclinical and clinical data. Its lack of intrinsic sympathomimetic activity makes it a more straightforward antagonist for many experimental paradigms. The extensive body of literature on bisoprolol provides a robust foundation for comparing new compounds and interpreting findings in the context of established clinical effects.

The choice between this compound and bisoprolol will ultimately depend on the specific research question. For investigations requiring the highest possible β1-selectivity to isolate the function of this receptor subtype, this compound is a superior tool, provided its partial agonism is accounted for. For studies seeking to model the effects of a clinically relevant β1-blocker or where a pure antagonist effect is desired, bisoprolol remains the more conventional and well-documented choice.

References

A Comparative Guide: LK 204-545 vs. Third-Generation Beta-Blockers, Featuring Nebivolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the experimental compound LK 204-545 and the third-generation beta-blocker nebivolol. The content is curated for an audience well-versed in cardiovascular pharmacology, presenting available preclinical data to facilitate an informed understanding of their respective pharmacological profiles.

Introduction

Beta-blockers have been a cornerstone in the management of cardiovascular diseases for decades. The evolution of this class of drugs has led to the development of third-generation agents with vasodilatory properties, offering potential advantages over their predecessors. Nebivolol is a notable example, exhibiting high β1-adrenergic receptor selectivity coupled with nitric oxide (NO)-mediated vasodilation. This compound is a research compound identified as a potent and highly selective β1-adrenoceptor antagonist. This guide will compare these two compounds based on available experimental data.

Mechanism of Action and Receptor Selectivity

A fundamental differentiator between beta-blockers lies in their receptor selectivity and downstream signaling effects.

This compound is characterized as a potent and highly selective β1-adrenoceptor antagonist.[1][2] Notably, further investigation has revealed that this compound also possesses significant partial agonist activity at the human β1-adrenoceptor.[3] This intrinsic sympathomimetic activity (ISA) is a key feature that distinguishes it from many other beta-blockers.

Nebivolol , a third-generation beta-blocker, exhibits a dual mechanism of action. It is a highly selective β1-adrenoceptor antagonist.[4] In addition to its β1-blocking activity, nebivolol stimulates β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent release of nitric oxide (NO), which causes vasodilation.[4][5]

Signaling Pathway of Nebivolol

cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell cluster_cardiomyocyte Cardiomyocyte Nebivolol_endo Nebivolol beta3_AR β3-Adrenergic Receptor Nebivolol_endo->beta3_AR eNOS_inactive eNOS (inactive) beta3_AR->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO NO_smc Nitric Oxide (NO) NO->NO_smc sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Relaxation Vasodilation cGMP->Relaxation Nebivolol_cardio Nebivolol beta1_AR β1-Adrenergic Receptor Nebivolol_cardio->beta1_AR Blocks Gs Gs beta1_AR->Gs Norepinephrine Norepinephrine Norepinephrine->beta1_AR AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP_cardio cAMP ATP->cAMP_cardio PKA Protein Kinase A cAMP_cardio->PKA Contraction Increased Heart Rate & Contractility PKA->Contraction

Signaling pathway of Nebivolol.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and nebivolol from preclinical studies.

Table 1: Receptor Binding Affinity (pKi)
Compoundβ1-Adrenoceptorβ2-Adrenoceptorβ3-Adrenoceptorβ1/β2 Selectivity RatioReference(s)
This compound 8.2 - 8.55.2~4.8~1800[1]
Nebivolol 9.17.9 - 8.05.7 - 7.0~320[4]

Higher pKi values indicate greater binding affinity.

Table 2: Functional Activity
CompoundAssayReceptorActivityEfficacy (% of Isoprenaline max response)Reference(s)
This compound cAMP AccumulationHuman β1-AdrenoceptorPartial Agonist37.1 ± 2.2%[3]
Nebivolol Vasodilation (in vitro)Endothelium-dependentAgonist (via β3)Not Applicable[4]
Table 3: In Vivo Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)
CompoundDoseRouteChange in Systolic Blood PressureChange in Heart RateReference(s)
This compound Data not availableData not availableData not availableData not available[6]
Nebivolol 8 mg/kg/day (6 months)Oral[7]
Nebivolol 3 and 10 mg/kgi.v.↓ (enhanced response in SHR)[8]

↓ indicates a decrease. Note: A pilot in-vivo study in a regional hemodynamic rat model for a derivative of this compound has been mentioned, but specific data on blood pressure and heart rate for this compound itself were not found in the searched literature.[6]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized representation for determining the binding affinity of a compound to beta-adrenergic receptors.

cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (remove debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend in Buffer Centrifuge2->Resuspend Incubate Incubate Membranes with Radioligand (e.g., [3H]DHA) & Test Compound Resuspend->Incubate Filter Rapid Filtration (separate bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (measure radioactivity) Wash->Scintillation CompetitionCurve Generate Competition Binding Curve Scintillation->CompetitionCurve Ki Calculate Ki from IC50 CompetitionCurve->Ki

References

Confirming Experimental Findings of LK 204-545: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to LK 204-545, a potent and selective β1-adrenoceptor antagonist with partial agonist properties. We will explore alternative methods and compounds used to validate its pharmacological profile, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and workflows.

Quantitative Comparison of β-Adrenoceptor Ligands

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound and other relevant β-adrenoceptor ligands. This data is essential for comparing the selectivity and potency of these compounds.

CompoundpKi at β1-adrenoceptorpKi at β2-adrenoceptorβ1/β2 Selectivity RatioActivityNotes
This compound 8.2 - 8.55.2~1000 - 1800Antagonist (Partial Agonist)High β1 selectivity, but with notable partial agonism.
CGP 20712A 8.0 - 9.15.8 - 6.7~200 - 650AntagonistA well-established and highly selective β1-adrenoceptor antagonist.
Propranolol 7.8 - 8.88.2 - 9.2~0.1 - 0.4AntagonistNon-selective β-blocker, often used as a reference compound.
Bisoprolol 8.0 - 8.76.9 - 7.5~30 - 120AntagonistClinically used cardioselective β1-blocker.
Nebivolol 8.5 - 9.47.3 - 8.1~15 - 160AntagonistHighly selective β1-blocker with vasodilatory properties.
Isoprenaline ---AgonistNon-selective β-agonist, commonly used to stimulate cAMP production.

Experimental Protocols

To ensure reproducibility and accurate comparison of findings, detailed experimental protocols are crucial. Below are methodologies for two key assays used to characterize β-adrenoceptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for β1 and β2-adrenoceptors.

Materials:

  • Cell membranes prepared from cells expressing human β1 or β2-adrenoceptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Test compounds (e.g., this compound, CGP 20712A).

  • Non-specific binding control: Propranolol (at a high concentration, e.g., 10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add the cell membranes, a fixed concentration of [3H]-CGP 12177, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of propranolol.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the production of the second messenger cyclic AMP (cAMP).

Objective: To measure the effect of test compounds on isoprenaline-stimulated cAMP production in cells expressing β1-adrenoceptors.

Materials:

  • Whole cells expressing the β1-adrenoceptor (e.g., CHO or HEK293 cells).

  • Isoprenaline (a non-selective β-agonist).

  • Test compounds (e.g., this compound).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Agonist mode: Add varying concentrations of the test compound to determine its effect on cAMP production.

    • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes) before adding a fixed concentration of isoprenaline (typically the EC80).

  • Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Agonist mode: Plot the cAMP levels as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist mode: Plot the inhibition of the isoprenaline response as a function of the test compound concentration to determine the IC50 value.

Visualizing Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G β1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm β1-AR β1-Adrenergic Receptor Gs Gs Protein β1-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, renin release) PKA->Cellular_Response Phosphorylates Targets Ligand Agonist (e.g., Noradrenaline) Ligand->β1-AR Binds to G Experimental Workflow for β-Adrenoceptor Ligand Characterization Start Start Prepare_Cells Prepare Cells Expressing β1 or β2-Adrenoceptors Start->Prepare_Cells Binding_Assay Radioligand Binding Assay Prepare_Cells->Binding_Assay Functional_Assay cAMP Accumulation Assay Prepare_Cells->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_Potency Determine Functional Potency (EC50/IC50) and Efficacy (Emax) Functional_Assay->Determine_Potency Analyze_Selectivity Analyze Selectivity (β1 vs β2) Determine_Ki->Analyze_Selectivity Characterize_Activity Characterize Activity (Agonist, Antagonist, Partial Agonist) Determine_Potency->Characterize_Activity End End Analyze_Selectivity->End Characterize_Activity->End

Cross-Validation of LK 204-545's Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the selective β1-adrenoceptor antagonist, LK 204-545, with the physiological phenotype of β1-adrenoceptor genetic knockout (Adrb1-KO) mouse models. By cross-validating these two distinct methodologies for interrogating the function of the β1-adrenoceptor, this document aims to offer a deeper understanding of the specific roles of this receptor in cardiovascular and metabolic regulation. The data presented herein are compiled from publicly available experimental studies.

Introduction

The β1-adrenergic receptor, a member of the G protein-coupled receptor superfamily, is a critical mediator of the sympathetic nervous system's effects on the heart and other tissues. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, leads to increased heart rate, contractility, and renin release. Consequently, the β1-adrenoceptor is a key therapeutic target for various cardiovascular diseases.

Two primary approaches are employed to elucidate the physiological and pathophysiological roles of the β1-adrenoceptor: pharmacological blockade with selective antagonists and genetic ablation through knockout models. This compound is a highly selective β1-adrenoceptor antagonist that has been instrumental in pharmacological studies.[1] In parallel, the development of Adrb1-KO mice has provided a powerful genetic tool to study the consequences of the complete absence of this receptor.

This guide will objectively compare the data obtained from studies utilizing this compound and Adrb1-KO models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is characterized as a potent and highly selective antagonist of the human β1-adrenoceptor.[1] Notably, it also exhibits significant partial agonist activity at this receptor.[2] Its high selectivity makes it a valuable tool for dissecting the specific functions of the β1-adrenoceptor from those of the closely related β2- and β3-adrenoceptors.

Table 1: In Vitro Pharmacological Data for this compound
ParameterReceptor SubtypeValueSpeciesReference
Binding Affinity (pKi) Human β1-adrenoceptor8.2 - 8.5Human[3]
Human β2-adrenoceptor~5.1Human[1]
Human β3-adrenoceptor~4.0Human[1]
Selectivity Ratio (β1 vs. β2) Human adrenoceptors~1800-foldHuman[1]
Selectivity Ratio (β1 vs. β3) Human adrenoceptors~17000-foldHuman[1]
Functional Activity Human β1-adrenoceptorPartial AgonistHuman[2]
Intrinsic Activity Human β1-adrenoceptor37.1% of isoproterenol max responseHuman[2]
Antagonist Potency (pA2) Rat β1-adrenoceptorNot explicitly stated, but high potency noted in functional modelsRat[1][3]

Phenotype of β1-Adrenoceptor Knockout (Adrb1-KO) Mice

The genetic deletion of the β1-adrenoceptor in mice results in a distinct phenotype, primarily affecting cardiovascular function. These animals have been instrumental in confirming the central role of this receptor in cardiac physiology and in the response to stress.

Table 2: Cardiovascular Phenotype of Adrb1-KO Mice vs. Wild-Type (WT) Controls
ParameterConditionWild-Type (WT) MiceAdrb1-KO MiceKey FindingsReference
Heart Rate (bpm) Baseline~550-650Significantly lowerReduced basal heart rate[4]
Isoproterenol challengeSignificant increaseBlunted chronotropic responseImpaired response to β-agonist stimulation[4][5]
Blood Pressure (mmHg) BaselineNormalGenerally normalβ1-AR not essential for maintaining basal BP[4]
Angiotensin II challengePressor responseSimilar pressor responseβ1-AR not the primary mediator of Ang II-induced hypertension[6][7]
Cardiac Function BaselineNormalMildly depressed LV function, decreased contractilityReduced baseline cardiac performance
Increased AfterloadMaintained functionImpaired functional recoveryReduced ability to adapt to cardiac stress
Exercise Capacity Graded treadmill exerciseNormalMarkedly limited chronotropic reserve, but no reduction in maximal capacityCompensatory mechanisms may maintain overall exercise capacity
Cardiac Remodeling Pressure Overload (TAC)Significant hypertrophy and fibrosisAttenuated hypertrophy and fibrosisβ1-AR signaling is crucial for maladaptive cardiac remodeling[8]

Note: Specific quantitative values can vary between studies due to differences in mouse strain, age, and experimental conditions.

Comparative Analysis: Pharmacological Blockade vs. Genetic Knockout

The effects of acute pharmacological blockade of the β1-adrenoceptor with this compound are expected to largely mimic the phenotype of Adrb1-KO mice. However, there are important distinctions to consider.

  • Partial Agonism: this compound possesses partial agonist activity, meaning it can provide a low level of receptor stimulation.[2] In contrast, the knockout model represents a complete loss of function. This could lead to different outcomes in physiological systems with low sympathetic tone.

  • Acute vs. Chronic Effects: Pharmacological studies with this compound typically investigate the acute effects of receptor blockade. Genetic knockout models, on the other hand, reveal the consequences of a lifelong absence of the receptor, which may involve developmental and compensatory changes in other signaling pathways.

  • Off-Target Effects and Selectivity: While this compound is highly selective, at high concentrations, it may interact with other receptors. Genetic knockout offers absolute target specificity.

  • In Vivo Complexity: The in vivo effects of this compound will depend on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion, as well as protein binding. These factors are not a consideration in genetic models.

The convergence of findings from both approaches provides strong validation for the central role of the β1-adrenoceptor in mediating the chronotropic and inotropic responses to sympathetic stimulation and in the pathogenesis of cardiac hypertrophy.

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound like this compound to β-adrenoceptor subtypes.

  • Membrane Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing the human β1-, β2-, or β3-adrenoceptor are cultured.

    • Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

  • Competition Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a non-selective radiolabeled β-adrenoceptor antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for Antagonist Potency (cAMP Accumulation)

This protocol outlines a general method for assessing the functional antagonist and partial agonist activity of a compound at the β1-adrenoceptor.

  • Cell Culture:

    • Cells expressing the β1-adrenoceptor are cultured in appropriate media.

  • cAMP Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

    • For antagonist testing, cells are incubated with various concentrations of the antagonist (this compound) followed by the addition of a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol).

    • For partial agonist testing, cells are incubated with increasing concentrations of the test compound alone.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • For antagonist activity, the concentration-response curve for the agonist is shifted to the right in the presence of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.[9]

    • For partial agonist activity, the maximal response produced by the test compound is compared to that of a full agonist to determine its intrinsic activity.

In Vivo Cardiovascular Phenotyping in Mice
  • Echocardiography for Cardiac Function:

    • Mice are lightly anesthetized (e.g., with isoflurane) to minimize cardiodepressant effects.

    • Hair is removed from the chest area.

    • Using a high-frequency ultrasound system, two-dimensional (B-mode) and one-dimensional (M-mode) images of the heart are acquired from parasternal long- and short-axis views.

    • Measurements of left ventricular dimensions (internal diameter, wall thickness) during systole and diastole are taken to calculate parameters such as ejection fraction, fractional shortening, and cardiac output.

  • Telemetry for Blood Pressure and Heart Rate Monitoring:

    • A radiotelemetry transmitter is surgically implanted into the mouse, typically with the catheter inserted into the carotid or femoral artery.

    • After a recovery period, the transmitter continuously records and transmits data on blood pressure and heart rate from the conscious, freely moving animal in its home cage.[10][11][12]

    • This method allows for long-term, stress-free monitoring of cardiovascular parameters at baseline and in response to pharmacological agents or physiological stimuli.[13]

Visualizations

Signaling Pathway and Points of Intervention

G cluster_0 Pharmacological Intervention cluster_1 Genetic Intervention cluster_2 β1-Adrenergic Signaling Pathway This compound This compound b1AR β1-Adrenoceptor This compound->b1AR Antagonism & Partial Agonism Adrb1 Gene Adrb1 Gene No Receptor No β1-AR Protein Adrb1 Gene->No Receptor Knockout Gs Gs Protein Catecholamines Norepinephrine/ Epinephrine Catecholamines->b1AR b1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CellularResponse Increased Heart Rate Increased Contractility PKA->CellularResponse Phosphorylation of Ca2+ channels, etc.

Caption: β1-adrenergic signaling and intervention points.

Experimental Workflow: Cross-Validation Logic

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Comparison & Validation Compound This compound InVitro In Vitro Assays (Binding, Functional) Compound->InVitro InVivo_Pharm In Vivo Studies (e.g., HR, BP response) InVitro->InVivo_Pharm Comparison Compare Outcomes: - Cardiac Function - Response to Agonists - Stress Adaptation InVivo_Pharm->Comparison Knockout Adrb1-KO Mouse Phenotyping Physiological Phenotyping (Baseline, Stress) Knockout->Phenotyping Phenotyping->Comparison

Caption: Workflow for cross-validating pharmacological and genetic data.

Logical Relationship: Blockade vs. Knockout

G cluster_0 Pharmacological Blockade cluster_1 Genetic Knockout b1AR β1-Adrenoceptor Function Outcome Observed Phenotype (e.g., Blunted Tachycardia) LK204545 This compound AcuteEffect Acute, Reversible Inhibition (with Partial Agonism) LK204545->AcuteEffect AcuteEffect->b1AR Modulates Adrb1KO Adrb1 Gene Deletion ChronicAbsence Chronic, Irreversible Absence of Receptor Adrb1KO->ChronicAbsence ChronicAbsence->b1AR Abolishes

Caption: Conceptual differences between blockade and knockout.

Conclusion

The comparison between the pharmacological effects of this compound and the phenotype of β1-adrenoceptor knockout mice reveals a high degree of concordance, robustly validating the central role of the β1-adrenoceptor in cardiovascular function. Both models demonstrate that the absence or blockade of β1-adrenoceptor signaling leads to reduced baseline heart rate, blunted responses to sympathomimetic stimuli, and protection against maladaptive cardiac remodeling.

For researchers, the choice between a selective antagonist and a knockout model will depend on the specific scientific question. This compound is an excellent tool for studying the acute physiological roles of the β1-adrenoceptor and for preclinical drug development. Adrb1-KO models are invaluable for understanding the long-term consequences of receptor absence, including potential developmental and compensatory mechanisms. The partial agonism of this compound is a key differentiator that must be considered in experimental design and data interpretation.

By understanding the strengths and limitations of each approach, scientists can more effectively design experiments and interpret data to advance our knowledge of β1-adrenoceptor biology and its therapeutic potential.

References

A Comparative Analysis of LK 204-545 and Other Beta-1 Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-1 selective antagonist LK 204-545 with other well-known beta-blockers. The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.

Introduction to Beta-1 Selective Antagonists

Beta-1 adrenergic receptors are predominantly located in the heart and kidneys. Their stimulation by catecholamines like norepinephrine and epinephrine leads to an increase in heart rate, contractility, and renin release. Beta-1 selective antagonists, commonly known as cardioselective beta-blockers, are a class of drugs that selectively block these receptors, leading to a reduction in heart rate and blood pressure. They are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The selectivity for beta-1 over beta-2 receptors is a crucial characteristic, as the blockade of beta-2 receptors, which are prevalent in the lungs, can lead to undesirable side effects like bronchoconstriction, particularly in patients with respiratory conditions.

This compound has been identified as a highly potent and selective beta-1 adrenoceptor antagonist. This guide will compare its pharmacological profile with other commonly used beta-1 selective antagonists, including Metoprolol, Atenolol, and Bisoprolol, as well as the highly selective research compound CGP 20712A.

Comparative Performance Data

The following tables summarize the binding affinity (pKi) and selectivity of this compound and other beta-1 selective antagonists for human beta-1 and beta-2 adrenergic receptors, based on data from radioligand binding assays. It is important to note that the data for this compound and CGP 20712A are from a single study, while the data for Metoprolol, Atenolol, and Bisoprolol are compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.

CompoundpKi (β1)pKi (β2)β1/β2 Selectivity Ratio
This compound 8.2 - 8.55.2~1800
CGP 20712A Not specifiedNot specified~650
Metoprolol ~7.7~6.2~30-40
Atenolol ~6.9~5.6~20
Bisoprolol ~8.1~6.7~25

Note: pKi is the negative logarithm of the inhibitory constant (Ki), a higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)). Data for this compound and CGP 20712A are from Louis et al. (1999). Data for Metoprolol, Atenolol, and Bisoprolol are representative values from multiple sources and may vary based on experimental conditions.

In Vivo Efficacy

While detailed in vivo comparative studies for this compound are limited in the public domain, a pilot in-vivo study of a structurally related compound in a rat model indicated high beta-1 antagonist selectivity.[1] Generally, the in vivo efficacy of beta-1 selective antagonists is assessed by their ability to reduce heart rate and blood pressure. For instance, studies on atenolol have demonstrated its efficacy in reducing isoprenaline-induced tachycardia in conscious rats, a common model for evaluating beta-blocker activity.[2]

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human beta-1 or beta-2 adrenergic receptors are cultured under standard conditions.

    • Cell membranes are harvested by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]-CGP 12177) at a fixed concentration.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, Metoprolol) are added to compete with the radioligand for binding to the receptors.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

    • The selectivity ratio is calculated by dividing the Ki value for the beta-2 receptor by the Ki value for the beta-1 receptor.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor antagonism, which is the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

Objective: To determine the functional potency of a beta-1 selective antagonist in inhibiting agonist-induced cAMP production.

Methodology:

  • Cell Culture:

    • Cells expressing the beta-1 adrenergic receptor (e.g., CHO-β1 cells) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specific duration.

    • A beta-adrenergic agonist (e.g., Isoprenaline) is then added to stimulate the production of cAMP via the Gs-protein coupled pathway.

    • The reaction is stopped after a defined incubation period.

  • cAMP Measurement:

    • The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The data are plotted as the concentration of the antagonist versus the percentage of inhibition of the agonist-induced cAMP response.

    • The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

Beta1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response Phosphorylates targets leading to Antagonist Antagonist (e.g., this compound) Antagonist->Beta1_AR Blocks binding

Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start cell_culture Culture CHO cells expressing β1 or β2 receptors start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and varying concentrations of test compound membrane_prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Measure radioactivity filtration->counting analysis Analyze data to determine IC50 and Ki values counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture cells expressing β1 receptors start->cell_culture pre_incubation Pre-incubate cells with varying antagonist concentrations cell_culture->pre_incubation stimulation Stimulate with agonist (e.g., Isoprenaline) pre_incubation->stimulation lysis Lyse cells and measure intracellular cAMP stimulation->lysis analysis Analyze data to determine IC50 value lysis->analysis end End analysis->end

References

A Head-to-Head Comparison: LK 204-545 Versus Established Research Tools for Beta-1 Adrenoceptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precise and selective antagonist is paramount for the accurate investigation of beta-1 adrenoceptor function. This guide provides a comprehensive benchmark of the novel antagonist LK 204-545 against established research tools, supported by experimental data to inform your selection process.

This comparison guide delves into the binding affinities and selectivity profiles of this compound alongside commonly used beta-1 adrenoceptor antagonists such as CGP 20712A, metoprolol, and bisoprolol. Additionally, we will contrast its properties with non-selective antagonists and antagonists for other beta-adrenoceptor subtypes to highlight its specificity. The guide also details the experimental protocols for the key assays cited and visualizes the intricate signaling pathways of the beta-1 adrenoceptor.

Data Presentation: Unveiling Superior Selectivity

The following tables summarize the binding affinity (Ki) and selectivity of this compound in comparison to other well-known beta-adrenoceptor antagonists. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (pKi) of this compound and Other Antagonists at Human Beta-Adrenoceptors

CompoundpKi at β1pKi at β2pKi at β3β1 vs β2 Selectivity Ratioβ1 vs β3 Selectivity Ratio
This compound ~8.5 ~5.2 ~4.3 ~1800 [1]~17000 [1]
CGP 20712A~8.8~6.1~5.2~650[1]~2200[1]
Metoprolol (S-form)~7.7~6.3-~30[2]-
Bisoprolol~7.4~5.4-~102[3]-
Propranolol~8.2~8.4-~0.5 (β2 selective)-
ICI 118,551~6.9~9.1~6.4~0.06 (β2 selective)-
SR 59230A~6.4~6.2~7.4-~0.1 (β3 selective)

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. Selectivity ratios are calculated from the Ki values.

Key Findings:

  • This compound demonstrates exceptional selectivity for the beta-1 adrenoceptor over the beta-2 and beta-3 subtypes.[1]

  • Its beta-1/beta-2 selectivity is approximately 2.75-fold higher than that of CGP 20712A, another highly selective beta-1 antagonist.[1]

  • Compared to clinically used beta-blockers like metoprolol and bisoprolol, this compound offers a significantly cleaner profile for specific beta-1 adrenoceptor research.

Experimental Protocols: Methodologies for Robust Comparison

The data presented in this guide are derived from standard and validated in vitro pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other antagonists for human beta-1, beta-2, and beta-3 adrenoceptors.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human beta-1, beta-2, or beta-3 adrenoceptor.

Radioligand: [³H]-CGP 12177, a non-selective beta-adrenoceptor antagonist.

Protocol:

  • Cell Culture: CHO cells are cultured to confluence in appropriate media.

  • Membrane Preparation: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand ([³H]-CGP 12177) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (e.g., this compound, metoprolol) are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubation and Filtration: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the beta-1 adrenoceptor signaling pathway.

Objective: To determine the functional potency (IC50) of this compound and other antagonists in blocking agonist-induced cAMP production mediated by the beta-1 adrenoceptor.

Cell Lines: Human Embryonic Kidney (HEK293) cells expressing the human beta-1 adrenoceptor.

Protocol:

  • Cell Culture and Plating: HEK293 cells are seeded in multi-well plates and grown to a suitable confluency.

  • Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: A fixed concentration of a beta-adrenoceptor agonist (e.g., isoproterenol) is added to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced cAMP response is plotted against its concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's effect on the non-canonical signaling pathway of the beta-1 adrenoceptor, which involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Objective: To evaluate the ability of this compound to block agonist-induced phosphorylation of ERK1/2.

Cell Lines: HEK293 or other suitable cells expressing the human beta-1 adrenoceptor.

Protocol:

  • Cell Culture and Serum Starvation: Cells are grown to near confluency and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist and Agonist Treatment: Cells are pre-treated with the antagonist followed by stimulation with an agonist (e.g., isoproterenol).

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the beta-1 adrenoceptor and the workflows of the experimental assays.

Beta1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1AR β1-Adrenoceptor G_protein Gs Protein B1AR->G_protein Activates B_Arrestin β-Arrestin B1AR->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Src Src B_Arrestin->Src Activates Agonist Agonist (e.g., Isoproterenol) Agonist->B1AR Activates Antagonist Antagonist (this compound) Antagonist->B1AR Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Gs Downstream Effectors (e.g., Ion Channels) PKA->Downstream_Gs Phosphorylates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Downstream_Arrestin Gene Transcription Cell Growth ERK->Downstream_Arrestin Regulates

Caption: Beta-1 Adrenoceptor Signaling Pathways.

Radioligand_Binding_Workflow start Start cell_culture Culture CHO cells expressing human β1-adrenoceptor start->cell_culture membrane_prep Prepare cell membranes (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Set up competition binding assay: - Membranes - [³H]-CGP 12177 (Radioligand) - Unlabeled Antagonist (e.g., this compound) membrane_prep->assay_setup incubation Incubate to reach equilibrium (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start cell_plating Plate HEK293 cells expressing human β1-adrenoceptor start->cell_plating antagonist_incubation Pre-incubate cells with varying concentrations of Antagonist cell_plating->antagonist_incubation agonist_stimulation Stimulate with a fixed concentration of Agonist (e.g., Isoproterenol) antagonist_incubation->agonist_stimulation cell_lysis Lyse cells to release intracellular contents agonist_stimulation->cell_lysis camp_measurement Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->camp_measurement analysis Data Analysis: Determine functional potency (IC50) camp_measurement->analysis end End analysis->end

Caption: cAMP Accumulation Assay Workflow.

References

Safety Operating Guide

Personal protective equipment for handling LK 204-545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of LK 204-545, a potent and highly selective β1-adrenoceptor antagonist.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Summary of Key Safety Data

The following table summarizes essential safety information for this compound. Due to the nature of this compound as a research chemical, specific quantitative data may be limited.

PropertyData
Physical State Solid
Storage Temperature -20°C
Route of Exposure Inhalation, Ingestion, Skin and Eye Contact
Primary Hazards The toxicological properties have not been thoroughly investigated. As a β1-adrenoceptor antagonist, it may cause cardiovascular effects such as bradycardia and hypotension if absorbed.[1][2]
Incompatible Materials Strong oxidizing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent accidental exposure.

EquipmentSpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile).
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splash or aerosol generation.
Skin and Body Protection A laboratory coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.
Respiratory Protection For handling powder outside of a certified chemical fume hood or for procedures that may generate dust or aerosols, a NIOSH-approved respirator should be worn.

Operational and Disposal Plans

Strict adherence to the following procedures is crucial for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Engineering Controls : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3]

  • Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.

  • Weighing and Aliquoting : When weighing the solid compound, use a containment balance or perform the task within a fume hood. Use non-sparking tools.[3]

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[3] Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in laboratory areas.

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate : Evacuate non-essential personnel from the immediate spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal Route : Dispose of the chemical waste through an approved environmental management vendor for incineration.[4] Do not dispose of this compound down the drain or in the regular trash.

  • Regulatory Compliance : Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the procedural flow for handling this compound and responding to a spill.

LK_204_545_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: General workflow for handling this compound.

LK_204_545_Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Waste Dispose of Waste Clean & Decontaminate->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Step-by-step spill response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LK 204-545
Reactant of Route 2
LK 204-545

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。